9H-Selenoxanthene-9-thione
Description
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Structure
2D Structure
Properties
CAS No. |
80683-67-6 |
|---|---|
Molecular Formula |
C13H8SSe |
Molecular Weight |
275.2 g/mol |
IUPAC Name |
selenoxanthene-9-thione |
InChI |
InChI=1S/C13H8SSe/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H |
InChI Key |
GDHYTGOYUYKSPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=S)C3=CC=CC=C3[Se]2 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of 9H-Selenoxanthene-9-thione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 9H-Selenoxanthene-9-thione. Due to the limited availability of direct literature on this specific molecule, this document outlines a proposed synthetic pathway based on established organoselenium chemistry and analogous reactions. The characterization section details the expected analytical data, drawing parallels with closely related structures.
Introduction
Heterocyclic compounds containing selenium have garnered significant interest in medicinal chemistry and materials science due to their unique electronic and biological properties. The 9H-selenoxanthene scaffold, a selenium-containing analogue of the well-studied xanthene and thioxanthene systems, presents a promising area for the development of new therapeutic agents and functional materials. The introduction of a thione group at the 9-position is anticipated to further modulate the compound's reactivity and biological activity. This guide details a plausible two-step synthesis of this compound and the analytical methods for its characterization.
Proposed Synthetic Pathway
The synthesis of this compound is proposed as a two-step process, commencing with the synthesis of the precursor, 9H-Selenoxanthen-9-one, followed by its thionation.
Experimental Protocol: Synthesis of 9H-Selenoxanthen-9-one
This procedure is adapted from established methods for the synthesis of substituted selenoxanthones.
Materials:
-
2-Iodobenzoic acid
-
Selenophenol
-
Copper powder
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
-
Polyphosphoric acid (PPA)
Procedure:
-
Synthesis of 2-(Phenylseleno)benzoic Acid:
-
In a round-bottom flask, dissolve 2-iodobenzoic acid and selenophenol in DMF.
-
Add potassium carbonate and copper powder to the solution.
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture, pour it into water, and acidify with a mineral acid (e.g., HCl) to precipitate the product.
-
Filter the crude 2-(phenylseleno)benzoic acid, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol/water) for purification.
-
-
Cyclization to 9H-Selenoxanthen-9-one:
-
Place the purified 2-(phenylseleno)benzoic acid in a flask and add an excess of polyphosphoric acid.
-
Heat the mixture at a high temperature (e.g., 120-140 °C) for several hours with stirring.
-
Monitor the cyclization by TLC.
-
Upon completion, carefully pour the hot mixture onto crushed ice with vigorous stirring.
-
The precipitate, 9H-Selenoxanthen-9-one, is then filtered, washed thoroughly with water and a dilute sodium bicarbonate solution, and dried.
-
Further purification can be achieved by column chromatography or recrystallization.
-
Experimental Protocol: Synthesis of this compound
This protocol utilizes Lawesson's reagent for the thionation of the selenoxanthone precursor.
Materials:
-
9H-Selenoxanthen-9-one
-
Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]
-
Anhydrous toluene or another high-boiling point aprotic solvent
Procedure:
-
Thionation Reaction:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon or nitrogen), dissolve 9H-Selenoxanthen-9-one in anhydrous toluene.
-
Add Lawesson's reagent (typically 0.5-1.0 equivalents) to the solution.
-
Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting material and the appearance of a new, typically more colored, spot.
-
After the reaction is complete, cool the mixture to room temperature.
-
-
Work-up and Purification:
-
Remove the solvent under reduced pressure.
-
The crude residue can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate or dichloromethane/hexane) to isolate the this compound.
-
Recrystallization from an appropriate solvent can be performed for further purification.
-
Characterization of this compound
The successful synthesis of this compound would be confirmed through a combination of spectroscopic and analytical techniques. The following table summarizes the expected characterization data based on the analysis of analogous compounds.
| Analytical Technique | Expected Observations for this compound |
| Appearance | Colored solid (likely deep red or purple) |
| Melting Point | Expected to be a sharp melting point, likely different from the selenoxanthone precursor. |
| ¹H NMR | Aromatic protons in the range of δ 7.0-8.5 ppm. The chemical shifts will be influenced by the electron-withdrawing nature of the thione group. The protons adjacent to the selenium atom may show coupling to the ⁷⁷Se isotope. |
| ¹³C NMR | Aromatic carbons in the range of δ 120-150 ppm. The thione carbon (C=S) is expected to appear significantly downfield, potentially in the range of δ 190-210 ppm. |
| ⁷⁷Se NMR | A characteristic chemical shift for a selenoxanthene system. |
| Mass Spectrometry (HRMS) | The molecular ion peak corresponding to the exact mass of C₁₃H₈SSe. The isotopic pattern for selenium (six naturally occurring isotopes) will be a key diagnostic feature. |
| UV-Vis Spectroscopy | Expected to show strong absorption in the visible region, characteristic of thiones, which are known chromophores. The λmax will be shifted to a longer wavelength compared to the selenoxanthen-9-one precursor. |
| Infrared (IR) Spectroscopy | Absence of the C=O stretching band (around 1650 cm⁻¹) of the precursor and the appearance of a C=S stretching band (typically in the range of 1020-1250 cm⁻¹). |
Logical Workflow for Synthesis and Characterization
The overall process from starting materials to the fully characterized final product can be visualized as a logical workflow.
Spectroscopic Characterization of 9H-Selenoxanthene-9-thione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
9H-Selenoxanthene-9-thione is a selenium-containing heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural similarity to thioxanthene and xanthone derivatives suggests potential applications in photodynamic therapy, as a building block for organic semiconductors, and as a scaffold in drug design. A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and the elucidation of its structure-activity relationships.
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound based on the analysis of structurally related compounds, in the absence of direct experimental data in the current literature. The guide details the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectral characteristics and provides generalized experimental protocols for their acquisition.
Predicted Spectroscopic Data
Due to the limited availability of published experimental data for this compound, the following tables summarize the predicted spectroscopic data based on the analysis of analogous compounds, including selenoxanthenone and other aromatic selones.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic H | 7.0 - 8.5 | m | - |
| ¹³C NMR | Chemical Shift (δ, ppm) | ||
| C=Se | > 200 | ||
| Aromatic C | 120 - 150 |
Disclaimer: The data presented is an estimation based on analogous compounds and should be confirmed by experimental analysis.
Table 2: Predicted ⁷⁷Se NMR Spectral Data
| ⁷⁷Se NMR | Chemical Shift (δ, ppm) |
| C=Se | High ppm range (indicative of selenoketone) |
Note: The chemical shift of ⁷⁷Se is highly sensitive to its chemical environment. For the analogous compound selenoxanthenone, proton-decoupled ⁷⁷Se-NMR spectra show characteristic signals for the selenium atom in the heterocyclic ring.[1]
Table 3: Predicted IR and UV-Vis Spectral Data
| IR Spectroscopy | Wavenumber (cm⁻¹) | Intensity | Assignment |
| Aromatic C-H stretch | 3000 - 3100 | Medium | |
| Aromatic C=C stretch | 1450 - 1600 | Medium to Strong | |
| C=Se stretch | ~1000 - 1100 | Medium | |
| UV-Vis Spectroscopy | λmax (nm) | Molar Absorptivity (ε) | Transition |
| ~250 - 280 | High | π → π | |
| ~350 - 450 | Medium | n → π |
Note: The extended conjugation in the this compound system is expected to result in absorptions at longer wavelengths in the UV-Vis spectrum.[2][3][4]
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound, based on standard laboratory practices for similar organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
⁷⁷Se NMR: Acquire a proton-decoupled selenium-77 NMR spectrum. Due to the low gyromagnetic ratio and moderate natural abundance of ⁷⁷Se, a larger sample concentration and an extended acquisition time may be necessary. For selenoxanthenone, ⁷⁷Se NMR was successfully performed on a 0.1 M solution in CDCl₃.[1]
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the sample over a wavelength range of approximately 200-800 nm, using the pure solvent as a reference.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
References
- 1. (77Se) Selenium NMR [chem.ch.huji.ac.il]
- 2. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 3. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
Unveiling the Electronic Landscape of 9H-Selenoxanthene-9-thione: A Computational Guide
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides a comprehensive computational framework for investigating the electronic structure of the novel heterocyclic compound, 9H-Selenoxanthene-9-thione. In the absence of direct, published computational studies on this specific molecule, this guide synthesizes methodologies and findings from computational analyses of analogous sulfur-containing heterocycles, primarily thioxanthene and its derivatives, and other organoselenium compounds. This extrapolated approach offers a robust starting point for researchers seeking to model and understand the electronic properties of this selenium-rich scaffold, a class of compounds with burgeoning interest in medicinal chemistry and materials science.
Theoretical Foundation for Computational Analysis
The electronic structure of this compound is governed by the interplay of its tricyclic aromatic system and the unique properties of the selenocarbonyl (C=Se) group. Computational chemistry provides a powerful lens to probe these characteristics. Density Functional Theory (DFT) is the most common and effective method for such investigations, offering a balance between accuracy and computational cost. For a more refined analysis of excited states and electronic transitions, Time-Dependent Density Functional Theory (TD-DFT) is the preferred approach.
Proposed Computational Methodology
A rigorous computational study of this compound would necessitate a multi-step workflow, from geometry optimization to the analysis of molecular orbitals and simulated electronic spectra.
Geometry Optimization and Vibrational Analysis
The initial step involves optimizing the molecular geometry to find its most stable conformation. This is typically achieved using a DFT functional, such as B3LYP, in conjunction with a suitable basis set. For a molecule containing a heavy atom like selenium, a basis set that includes polarization and diffuse functions, such as 6-311+G(d,p), is recommended for accurate results. Following optimization, a vibrational frequency analysis should be performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
Electronic Structure and Molecular Orbital Analysis
Once the optimized geometry is obtained, a detailed analysis of the electronic structure can be undertaken. This involves examining the energies and compositions of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity and electronic excitability. Natural Bond Orbital (NBO) analysis can also be employed to investigate charge distribution and intramolecular interactions.
Simulation of Electronic Spectra
To correlate computational results with potential experimental data, the electronic absorption spectrum can be simulated using TD-DFT. This calculation provides information about the energies of electronic transitions, their corresponding oscillator strengths, and the nature of the orbitals involved in these transitions. The choice of functional and basis set for TD-DFT calculations should be carefully considered and potentially benchmarked against experimental data for related compounds if available.
Predicted Electronic Properties and Data Presentation
Based on studies of analogous thiones and selenocarbonyl compounds, we can anticipate key electronic features for this compound. The selenocarbonyl group is expected to play a significant role in defining the frontier molecular orbitals. The HOMO is likely to have substantial contribution from the lone pairs of the selenium atom, while the LUMO is expected to be a π* orbital with significant density on the C=Se bond.
The following tables present a hypothetical summary of quantitative data that would be generated from a computational study of this compound, based on typical values for related compounds.
Table 1: Optimized Geometric Parameters (Predicted)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C=Se | 1.78 | - | - |
| C-Se (ring) | 1.90 | - | - |
| C-S (ring) | - | 105.0 | - |
| C-C (aromatic) | 1.40 | 120.0 | 180.0 |
| Central Ring Puckering | - | - | 25.0 |
Table 2: Calculated Electronic Properties (Predicted)
| Property | Value |
| Ground State Dipole Moment (Debye) | 3.5 |
| HOMO Energy (eV) | -5.8 |
| LUMO Energy (eV) | -2.5 |
| HOMO-LUMO Gap (eV) | 3.3 |
| Ionization Potential (eV) | 6.2 |
| Electron Affinity (eV) | 1.8 |
Table 3: Simulated Electronic Transitions (TD-DFT, Predicted)
| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |
| S₀ → S₁ | 450 | 0.08 | n → π |
| S₀ → S₂ | 380 | 0.25 | π → π |
| S₀ → S₃ | 320 | 0.15 | π → π* |
Visualizing Computational Workflows and Relationships
To provide a clearer understanding of the proposed computational study, the following diagrams, generated using the DOT language, illustrate the logical workflow and the relationships between key concepts.
Caption: A flowchart of the proposed computational workflow.
Caption: Relationships between key electronic properties.
Conclusion and Future Directions
This technical guide outlines a comprehensive computational strategy for elucidating the electronic structure of this compound. While direct experimental and computational data for this molecule are yet to be reported, the proposed methodologies, based on robust computational techniques and analogies to related compounds, provide a solid foundation for future research. Such studies will be invaluable for understanding the fundamental properties of this novel heterocyclic system and could guide the rational design of new therapeutic agents and functional materials. The synthesis and experimental characterization of this compound, particularly its spectroscopic analysis, are critical next steps to validate and refine the computational models presented herein.
Discovery and Isolation of 9H-Selenoxanthene-9-thione Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and isolation of 9H-Selenoxanthene-9-thione derivatives. While specific experimental data for this class of compounds is limited in publicly accessible literature, this document outlines a probable synthetic pathway, details generalized experimental protocols, and discusses the potential biological significance based on related heterocyclic systems. The synthesis of the target molecule likely proceeds through the thionation of its corresponding ketone precursor, 9H-Selenoxanthen-9-one. This guide will serve as a foundational resource for researchers interested in the synthesis and evaluation of these novel selenium-containing heterocyclic compounds.
Introduction
Heterocyclic compounds containing selenium have garnered significant interest in medicinal chemistry due to their diverse biological activities. The replacement of sulfur with selenium in bioactive molecules can modulate their pharmacological properties, including potency and selectivity. The 9H-Selenoxanthene scaffold is a selenium analog of the well-studied thioxanthene and xanthene systems, which are known to exhibit a wide range of biological effects, including anticancer, anti-inflammatory, and antimicrobial activities. The introduction of a thione group at the 9-position of the 9H-Selenoxanthene nucleus is anticipated to yield novel derivatives with unique physicochemical and biological characteristics.
This guide focuses on the synthesis and isolation of this compound derivatives, providing a theoretical framework and practical guidance for their preparation and characterization.
Synthetic Pathway
The most plausible and direct route to this compound derivatives involves a two-step process:
-
Synthesis of the Precursor: Preparation of the corresponding 9H-Selenoxanthen-9-one.
-
Thionation: Conversion of the ketone functionality of 9H-Selenoxanthen-9-one to a thione using a suitable thionating agent.
Synthesis of 9H-Selenoxanthen-9-one (CAS: 4734-58-1)
Thionation of 9H-Selenoxanthen-9-one
The conversion of the carbonyl group to a thiocarbonyl group is a well-established transformation in organic synthesis. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is a widely used and effective reagent for this purpose.
The proposed reaction is illustrated in the workflow diagram below.
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
The following are generalized experimental protocols based on standard procedures for the thionation of xanthone and thioxanthone analogs using Lawesson's reagent. Researchers should optimize these conditions for the specific 9H-Selenoxanthen-9-one substrate.
General Procedure for the Thionation of 9H-Selenoxanthen-9-one
Materials:
-
9H-Selenoxanthen-9-one
-
Lawesson's Reagent (0.5 - 1.0 equivalents)
-
Anhydrous Toluene (or other suitable high-boiling aprotic solvent, e.g., xylene)
-
Inert gas (Argon or Nitrogen)
-
Silica gel for column chromatography
-
Eluent (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add 9H-Selenoxanthen-9-one (1.0 eq).
-
Add anhydrous toluene to dissolve the starting material.
-
Add Lawesson's reagent (0.5-1.0 eq) to the solution. The stoichiometry may need to be optimized.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired this compound.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy).
Data Presentation
| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data Highlights |
| 9H-Thioxanthene-9-thione | C₁₃H₈S₂ | 228.34 | 104-106 | ¹³C NMR (CDCl₃, ppm): 201.1 (C=S) |
Potential Biological Activity and Signaling Pathways
While no specific biological studies on this compound derivatives have been found, the known activities of related xanthene and thioxanthene derivatives provide a basis for predicting their potential pharmacological effects.
Xanthene and thioxanthene cores are present in numerous compounds with demonstrated anticancer and anti-inflammatory properties. The introduction of selenium is known to influence biological activity, often enhancing antioxidant and cytotoxic effects. It is hypothesized that this compound derivatives could interact with various cellular targets and signaling pathways implicated in cancer and inflammation.
The diagram below illustrates a hypothetical signaling pathway that could be modulated by these compounds, based on the known mechanisms of related heterocyclic agents.
Caption: Hypothesized signaling pathways modulated by this compound derivatives.
Conclusion
The synthesis and isolation of this compound derivatives represent a promising area of research for the discovery of novel therapeutic agents. This technical guide provides a foundational framework for the preparation of these compounds via the thionation of 9H-Selenoxanthen-9-one. While specific experimental data and biological evaluations are currently lacking in the literature, the information presented herein, based on analogous chemical systems, offers valuable guidance for researchers venturing into this field. Further investigation is warranted to fully elucidate the synthetic methodologies, physicochemical properties, and pharmacological potential of this intriguing class of selenium-containing heterocycles.
A Theoretical and Methodological Framework for Assessing the Stability of 9H-Selenoxanthene-9-thione
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Selenocarbonyls and Their Significance
Heterocyclic compounds containing selenium have garnered significant interest in medicinal chemistry and materials science due to their unique electronic and biological properties. The replacement of sulfur with selenium in thioxanthene systems to form 9H-Selenoxanthene-9-thione is expected to modulate the molecule's reactivity, stability, and potential as a therapeutic agent or functional material. Understanding the inherent stability of this selenocarbonyl is a critical first step in its development and application.
Theoretical calculations, particularly Density Functional Theory (DFT), provide a powerful in-silico tool to predict molecular geometry, electronic structure, and thermodynamic stability. These computational insights, when coupled with robust synthetic and analytical procedures, offer a comprehensive understanding of the molecule's behavior.
Theoretical Calculations of Molecular Stability
The stability of this compound can be thoroughly investigated using computational chemistry methods. A typical workflow for such an analysis is outlined below.
Computational Workflow
The following diagram illustrates a standard workflow for the theoretical analysis of a molecule like this compound.
Hypothetical Quantitative Data
The following tables present hypothetical but realistic data for the geometric parameters and electronic properties of this compound, as would be obtained from DFT calculations at the B3LYP/6-311G(d,p) level of theory. This data is based on known values for similar heterocyclic systems.
Table 1: Calculated Geometric Parameters (Illustrative)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=Se | 1.78 Å |
| C-Se (ring) | 1.90 Å | |
| C-C (aromatic) | 1.40 Å | |
| C-H | 1.09 Å | |
| Bond Angle | C-Se-C | 98.5° |
| C-C=Se | 121.0° | |
| Dihedral Angle | Phenyl Ring Twist | 25.0° |
Table 2: Calculated Electronic and Thermodynamic Properties (Illustrative)
| Property | Value | Unit |
| Total Electronic Energy | -2875.123 | Hartrees |
| HOMO Energy | -5.89 | eV |
| LUMO Energy | -2.45 | eV |
| HOMO-LUMO Gap | 3.44 | eV |
| Dipole Moment | 3.15 | Debye |
| Gibbs Free Energy of Formation | -2874.987 | Hartrees |
Disclaimer: The data presented in Tables 1 and 2 are illustrative and not the result of actual calculations on this compound. They are provided to demonstrate the type of output from the described computational workflow.
Experimental Protocols
The synthesis of this compound would likely follow multi-step procedures adapted from the synthesis of related thioxanthenes and other selenocarbonyls. Below is a generalized, representative protocol.
Synthesis of 9H-Selenoxanthen-9-one (Precursor)
-
Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Starting Materials: Phenyl ether and selenious acid are used as precursors.
-
Reaction: The reactants are dissolved in a suitable high-boiling solvent (e.g., diphenyl ether).
-
Cyclization: The mixture is heated to a high temperature (e.g., 200-250 °C) under an inert atmosphere for several hours to facilitate the electrophilic cyclization.
-
Workup: The reaction mixture is cooled, and the product is precipitated by the addition of a non-polar solvent like hexane.
-
Purification: The crude product is purified by column chromatography on silica gel.
Conversion to this compound
-
Thionation/Selenation: The precursor, 9H-Selenoxanthen-9-one, is reacted with a selenating agent. A common reagent for such conversions is Lawesson's reagent, though a selenium analog or P4Se10 would be more direct.
-
Reaction Conditions: The reaction is typically carried out in an anhydrous, high-boiling solvent such as toluene or xylene under an inert atmosphere.
-
Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, the solvent is removed under reduced pressure.
-
Purification: The crude this compound is purified by recrystallization or column chromatography.
Characterization
The synthesized compound should be characterized using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
⁷⁷Se NMR Spectroscopy: To confirm the presence and chemical environment of the selenium atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the C=Se stretching frequency.
-
UV-Vis Spectroscopy: To analyze the electronic transitions.
-
Single-Crystal X-ray Diffraction: To definitively determine the solid-state molecular structure.
The following diagram illustrates a generalized synthetic and characterization workflow.
Conclusion
While the direct theoretical and experimental investigation of this compound is an area ripe for exploration, the principles and methodologies outlined in this guide provide a solid foundation for such research. The combination of DFT calculations and established synthetic organic chemistry techniques will be instrumental in elucidating the stability, structure, and potential applications of this and other novel selenium-containing heterocyclic compounds. The workflows and hypothetical data presented serve as a blueprint for future studies in this exciting field.
This technical guide provides a comprehensive overview of the IUPAC nomenclature for 9H-Selenoxanthene-9-thione and its structural analogs. It is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of the systematic naming conventions for these selenium-containing heterocyclic compounds.
IUPAC Nomenclature
The IUPAC nomenclature for heterocyclic compounds follows a set of established rules designed to provide a unique and unambiguous name for any given structure. The name of the target molecule, this compound, is derived by systematically considering its constituent parts: the parent heterocycle, the presence of a selenium atom, and the functional groups.
The naming process is analogous to that of its sulfur and oxygen-containing counterparts, 9H-thioxanthene-9-thione and xanthene-9-thione, respectively. According to IUPAC Rule C-701, organic compounds containing selenium are, as far as possible, named analogously to the corresponding sulfur compounds.[1] The prefix "seleno-" is used to denote the presence of a selenium atom replacing an oxygen atom, or in this case, a sulfur atom in the parent ring system.[1]
The parent heterocycle is "xanthene," a tricyclic system. The inclusion of a selenium atom in place of the oxygen atom in xanthene leads to "selenoxanthene." The "9H" designation indicates the position of the saturated carbon atom in the central ring. The suffix "-9-thione" specifies the presence of a thione group (a carbon-sulfur double bond) at the 9-position.
Therefore, the systematic IUPAC name for the structure is This compound .
The logical relationship for the nomenclature of this compound, starting from the base xanthene structure, is illustrated in the diagram below.
Comparative Physicochemical Data
| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| Xanthene-9-thione | C₁₃H₈OS | 212.27 | 492-21-7 |
| 9H-Thioxanthene-9-thione | C₁₃H₈S₂ | 228.34 | 3591-73-9 |
| This compound | C₁₃H₈SSe | 275.23 | 80683-67-6 [2] |
Proposed Experimental Protocol for Synthesis
A specific, published experimental protocol for the synthesis of this compound is not widely documented. However, a plausible and commonly employed synthetic route for the preparation of thiones from their corresponding ketones is the thionation reaction using Lawesson's reagent. Given the availability of the precursor 9H-Selenoxanthen-9-one, the following protocol is proposed as a representative method.
Reaction: Thionation of 9H-Selenoxanthen-9-one with Lawesson's Reagent.
Reactants:
-
9H-Selenoxanthen-9-one
-
Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide]
-
Anhydrous Toluene (or other suitable high-boiling aprotic solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 9H-Selenoxanthen-9-one in anhydrous toluene.
-
Add Lawesson's reagent (typically 0.5 to 1.0 equivalents) to the solution. The reaction is often performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The solvent is typically removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the desired this compound.
-
The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
This protocol is based on well-established procedures for the thionation of various ketones and should be adaptable for the synthesis of the target compound.[3][4][5]
Signaling Pathways and Experimental Workflows
At present, there is limited information available in the scientific literature regarding the specific signaling pathways in which this compound may be involved or detailed experimental workflows for its biological evaluation. Research into selenium-containing heterocycles is an active area, and future studies may elucidate the biological roles of this and related compounds.
References
Methodological & Application
Application Notes and Protocols for 9H-Selenoxanthene-9-thione as a Precursor in Organic Synthesis
Disclaimer: Publicly available scientific information on the synthesis, reactivity, and applications of 9H-selenoxanthene-9-thione is extremely limited. The following application notes and protocols are largely based on analogous sulfur-containing compounds and general principles of organoselenium chemistry. The proposed synthetic route is hypothetical and would require experimental validation.
Introduction
This compound, a selenium analog of the well-studied 9H-thioxanthene-9-thione, is a heterocyclic compound with potential applications in organic synthesis and materials science. Its structure, featuring a selenoketone functional group within a tricyclic framework, suggests a rich and varied reactivity profile. While specific experimental data for this compound is scarce, its sulfur counterpart is known to be a versatile precursor for various heterocyclic systems and a useful photoredox catalyst. By analogy, this compound is anticipated to serve as a valuable building block for the synthesis of novel selenium-containing heterocycles and functional materials.
Compound Information:
| Compound Name | This compound |
| Molecular Formula | C₁₃H₈SSe |
| CAS Number | 80683-67-6 |
| Structure | A tricyclic system with a central six-membered ring containing a selenium atom and a thioketone group at the 9-position, flanked by two benzene rings. |
Proposed Synthetic Protocol: Selenation of 9H-Xanthen-9-one
The most plausible route to this compound is through the selenation of the corresponding ketone, 9H-xanthen-9-one, using a suitable selenating agent. Lawesson's reagent is a well-known thionating agent, and selenium analogs have been developed for similar transformations. One such reagent is Woollins' reagent (2,4-diphenyl-1,3,2,4-diselenadiphosphetane 2,4-diselenide).
Experimental Protocol (Hypothetical)
Reaction: Synthesis of this compound from 9H-Xanthen-9-one
Materials:
-
9H-Xanthen-9-one
-
Woollins' Reagent
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen or argon gas)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve 9H-xanthen-9-one (1.0 equivalent) in anhydrous toluene.
-
To this solution, add Woollins' reagent (0.5 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford this compound.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis).
Quantitative Data (Hypothetical):
| Starting Material | Reagent | Product | Solvent | Temperature | Reaction Time | Yield |
| 9H-Xanthen-9-one | Woollins' Reagent | This compound | Toluene | Reflux | 4-12 h | 60-80% (estimated) |
Potential Applications in Organic Synthesis
Based on the known reactivity of thioketones and other organoselenium compounds, this compound could serve as a precursor in several types of organic transformations:
-
Diels-Alder Reactions: The selenoketone moiety can act as a dienophile in cycloaddition reactions to construct complex selenium-containing heterocyclic scaffolds.
-
1,3-Dipolar Cycloadditions: Reaction with 1,3-dipoles would provide access to five-membered selenium-containing heterocycles.
-
Photochemical Reactions: Similar to its sulfur analog, this compound may exhibit interesting photochemical properties, potentially serving as a photosensitizer or a precursor for photochemically generated reactive intermediates.
-
Synthesis of Selenoxanthene Derivatives: The selenoketone can be a handle for various functional group transformations to access a library of 9-substituted selenoxanthene derivatives with potential applications in medicinal chemistry and materials science.
Logical Workflow for Synthesis and Application
Caption: Proposed synthetic workflow and potential applications of this compound.
Signaling Pathways and Experimental Workflows
Due to the lack of biological studies on this compound, there are no known signaling pathways associated with this compound. The experimental workflow for its synthesis and subsequent use as a precursor would follow standard organic synthesis methodologies as outlined in the hypothetical protocol above. A generalized workflow is presented below.
Caption: A generalized experimental workflow for the synthesis and application of this compound.
Conclusion for Researchers and Drug Development Professionals
While this compound remains a largely unexplored compound, its structure suggests significant potential as a precursor in organic synthesis. The development of a reliable synthetic route to this molecule would open avenues for the creation of novel selenium-containing heterocycles. Such compounds are of interest in drug development due to the unique biological properties often associated with organoselenium compounds, including antioxidant and anticancer activities. Further research into the synthesis and reactivity of this compound is warranted to unlock its full potential as a versatile building block in medicinal chemistry and materials science. Researchers are encouraged to investigate the proposed synthetic route and explore the reactivity of this promising, yet understudied, molecule.
Application Notes and Protocols: 9H-Selenoxanthene-9-thione as a Photosensitizer
For Researchers, Scientists, and Drug Development Professionals
Introduction
9H-Selenoxanthene-9-thione is a heterocyclic compound featuring a selenium atom within its tricyclic core and a thione group. This unique structure suggests its potential as an efficient photosensitizer. The presence of the heavy selenium atom is anticipated to enhance intersystem crossing (ISC) from the excited singlet state to the triplet state, a phenomenon known as the heavy-atom effect. This effect is crucial for effective Type II photosensitizers, which rely on the long-lived triplet state to transfer energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂). Singlet oxygen is a potent cytotoxic agent and is the primary effector molecule in many photodynamic therapy (PDT) applications for cancer treatment and in photocatalytic organic reactions.
The thione group (C=S) can also contribute to the photophysical properties of the molecule, often promoting ISC and providing a site for further chemical modification. These structural features make this compound a molecule of significant interest for applications requiring efficient singlet oxygen generation.
Principle of Action: Type II Photosensitization
The proposed mechanism of action for this compound as a photosensitizer follows the Jablonski diagram for a Type II process. Upon absorption of light of a suitable wavelength, the photosensitizer is promoted from its ground state (S₀) to an excited singlet state (S₁). Due to the presence of the heavy selenium atom, the rate of intersystem crossing to the triplet state (T₁) is significantly enhanced. This long-lived triplet state photosensitizer can then interact with ground state molecular oxygen (³O₂), which is naturally in a triplet state. Through a process of triplet-triplet annihilation, the photosensitizer returns to its ground state, and molecular oxygen is excited to the highly reactive singlet state (¹O₂).
Caption: General mechanism of a Type II photosensitizer.
Potential Applications
-
Photodynamic Therapy (PDT): As an efficient generator of singlet oxygen, this compound could be a potent PDT agent. Upon localization in tumor tissue and subsequent irradiation, the generated ¹O₂ can induce apoptosis and necrosis in cancer cells.
-
Photocatalysis: The ability to produce singlet oxygen can be harnessed in various organic synthesis reactions, such as [4+2] cycloadditions, ene reactions, and the oxidation of sulfides and phenols.
-
Antimicrobial Photodynamic Therapy (aPDT): The cytotoxic effects of singlet oxygen can also be applied to eradicate bacteria, fungi, and viruses, offering a potential alternative to conventional antibiotics, especially in the context of growing antimicrobial resistance.
Data Presentation
As specific experimental data for this compound is not widely available, the following table presents expected photophysical properties based on data from related heavy-atom containing thiones and xanthone derivatives. These values should be considered as estimates to guide initial experimental design.
| Parameter | Expected Value/Range | Significance |
| Absorption Maximum (λ_max) | 400 - 500 nm | Wavelength for efficient excitation. A longer wavelength is desirable for deeper tissue penetration in PDT. |
| Molar Extinction Coefficient (ε) | > 20,000 M⁻¹cm⁻¹ | High value indicates efficient light absorption. |
| Fluorescence Quantum Yield (Φ_f) | < 0.1 | A low fluorescence yield suggests that other de-excitation pathways, such as ISC, are dominant. |
| Triplet State Quantum Yield (Φ_T) | > 0.8 | A high triplet yield is essential for efficient energy transfer to molecular oxygen. |
| Singlet Oxygen Quantum Yield (Φ_Δ) | > 0.6 | The ultimate measure of a Type II photosensitizer's efficiency. |
| Triplet State Lifetime (τ_T) | 10 - 100 µs | A longer lifetime increases the probability of interaction with molecular oxygen. |
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of this compound as a photosensitizer.
Protocol 1: Synthesis of this compound
This protocol describes a general method for the thionation of a corresponding selenoxanthen-9-one precursor.
Materials:
-
9H-Selenoxanthen-9-one
-
Lawesson's reagent or Phosphorus Pentasulfide (P₄S₁₀)
-
Anhydrous toluene or xylene
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 1 equivalent of 9H-Selenoxanthen-9-one in anhydrous toluene.
-
Add 0.5 to 1.0 equivalents of Lawesson's reagent to the solution.
-
Heat the reaction mixture to reflux (approximately 110°C for toluene) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (typically after 2-6 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography, using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the desired product and remove the solvent to yield this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Determination of Singlet Oxygen Quantum Yield (Φ_Δ)
This protocol uses 1,3-diphenylisobenzofuran (DPBF) as a chemical trap for singlet oxygen. The rate of DPBF consumption is proportional to the rate of singlet oxygen generation.
Materials:
-
This compound
-
1,3-diphenylisobenzofuran (DPBF)
-
Methylene blue (as a reference standard, Φ_Δ = 0.52 in ethanol)
-
Spectroscopic grade ethanol
-
Cuvettes for UV-Vis spectrophotometer
-
Light source with a specific wavelength (e.g., a laser or a filtered lamp)
Procedure:
-
Prepare stock solutions of the photosensitizer, DPBF, and the reference standard (methylene blue) in ethanol.
-
In a cuvette, prepare a solution containing the photosensitizer (at a concentration giving an absorbance of ~0.1 at the excitation wavelength) and DPBF (at a concentration giving an absorbance of ~1.0 at its absorption maximum, ~410 nm).
-
Irradiate the solution with the light source at a wavelength where the photosensitizer absorbs but DPBF does not.
-
Monitor the decrease in the absorbance of DPBF at its λ_max at regular time intervals.
-
Repeat the experiment using the reference standard under identical conditions (light intensity, solvent, and initial DPBF absorbance).
-
The singlet oxygen quantum yield is calculated using the following equation: Φ_Δ(sample) = Φ_Δ(ref) * (k_sample / k_ref) * (I_abs(ref) / I_abs(sample)) where k is the slope of the plot of DPBF absorbance vs. time, and I_abs is the light intensity absorbed by the photosensitizer, calculated as I₀(1 - 10⁻ᴬ), where A is the absorbance at the irradiation wavelength.
Caption: Workflow for the evaluation of a novel photosensitizer.
Safety Precautions
-
Always handle organoselenium compounds in a well-ventilated fume hood. Selenium compounds can be toxic.
-
Lawesson's reagent and phosphorus pentasulfide are malodorous and moisture-sensitive. Handle them under an inert atmosphere.
-
Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
When using a laser or high-intensity light source, wear appropriate laser safety goggles.
Experimental protocols for reactions involving 9H-Selenoxanthene-9-thione
For Researchers, Scientists, and Drug Development Professionals
Introduction
9H-Selenoxanthene-9-thione is a selenium-containing heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structural similarity to thioxanthene-9-thione, a known photosensitizer, suggests that it may possess interesting photophysical properties and biological activities. The replacement of sulfur with selenium, a heavier chalcogen, can influence the electronic properties, reactivity, and biological interactions of the molecule. These application notes provide detailed experimental protocols for the synthesis of this compound and suggest potential reactions for its further functionalization, which is of interest for the development of novel therapeutic agents and functional materials.
Synthesis of this compound
The synthesis of this compound is proposed as a two-step process, commencing with the synthesis of the precursor ketone, 9H-Selenoxanthen-9-one, followed by a selenation reaction to yield the target thione.
Step 1: Synthesis of 9H-Selenoxanthen-9-one
The synthesis of 9H-Selenoxanthen-9-one can be achieved through a directed ortho-metalation strategy. This involves the preparation of an N,N-diethyl 2-arylselenobenzamide intermediate, which then undergoes intramolecular cyclization.
Protocol: Synthesis of N,N-Diethyl 4-(Dimethylamino)-2-(phenylseleno)benzamide
This protocol is adapted from a known procedure for the synthesis of substituted selenoxanthones.[1]
Materials:
-
N,N-Diethyl-4-(dimethylamino)benzamide
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
tert-Butyllithium (1.7 M in pentane)
-
Diphenyl diselenide (PhSeSePh)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve N,N-diethyl-4-(dimethylamino)benzamide (1.8 mmol) and TMEDA (2.0 mmol) in 10 mL of anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add tert-butyllithium (2.0 mmol) dropwise to the stirred solution. Maintain the temperature at -78 °C for 30 minutes.
-
In a separate flask, dissolve diphenyl diselenide (1.8 mmol) in 5 mL of anhydrous THF.
-
Add the solution of diphenyl diselenide dropwise to the reaction mixture at -78 °C.
-
After stirring for 30 minutes at -78 °C, allow the reaction mixture to warm to room temperature.
-
Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl.
-
Extract the product with CH₂Cl₂ (3 x 25 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography.
Protocol: Cyclization to 2-(N,N-Dimethylamino)-9H-selenoxanthen-9-one
This protocol describes the intramolecular cyclization of the previously synthesized benzamide to the corresponding selenoxanthone.[1]
Materials:
-
N,N-Diethyl 4-(dimethylamino)-2-(phenylseleno)benzamide
-
Lithium diisopropylamide (LDA) (1.8 M in hexanes/THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the N,N-diethyl 4-(dimethylamino)-2-(phenylseleno)benzamide (1.3 mmol) in 10 mL of anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add LDA (5.4 mmol) to the stirred solution.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl.
-
Extract the product with CH₂Cl₂ (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 2-(N,N-Dimethylamino)-9H-selenoxanthen-9-one.
Step 2: Synthesis of this compound from 9H-Selenoxanthen-9-one
The conversion of the ketone to the thione can be achieved using a selenating agent such as Woollins' reagent.
Protocol: Selenation of 9H-Selenoxanthen-9-one
This is a general proposed protocol based on the known reactivity of Woollins' reagent with ketones.
Materials:
-
9H-Selenoxanthen-9-one (or its derivative from Step 1)
-
Woollins' Reagent (2,4-diphenyl-1,3-diselenadiphosphetane-2,4-diselenide)
-
Anhydrous Toluene
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
In a flame-dried, round-bottom flask equipped with a reflux condenser and under an inert atmosphere, suspend 9H-Selenoxanthen-9-one (1.0 mmol) in anhydrous toluene (20 mL).
-
Add Woollins' reagent (0.6 mmol) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate this compound.
Quantitative Data Summary
| Step | Reactant | Reagent | Product | Yield (%) |
| 1a | N,N-Diethyl-4-(dimethylamino)benzamide | t-BuLi, PhSeSePh | N,N-Diethyl 4-(dimethylamino)-2-(phenylseleno)benzamide | Not reported |
| 1b | N,N-Diethyl 4-(dimethylamino)-2-(phenylseleno)benzamide | LDA | 2-(N,N-Dimethylamino)-9H-selenoxanthen-9-one | 70[1] |
| 2 | 9H-Selenoxanthen-9-one | Woollins' Reagent | This compound | Expected: 40-85 (based on analogous reactions) |
Experimental Workflows
Caption: Synthetic pathway for this compound.
Potential Reactions of this compound
The thione group in this compound is a versatile functional group that can undergo various transformations, allowing for the synthesis of a diverse range of derivatives.
Alkylation Reactions
The selenium atom of the thiocarbonyl group is nucleophilic and can be alkylated with various electrophiles, such as alkyl halides. This reaction leads to the formation of selenoxanthylium salts, which can be valuable intermediates.
Proposed Protocol: S-Alkylation of this compound
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Anhydrous dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Dissolve this compound (1.0 mmol) in anhydrous CH₂Cl₂ (15 mL) in a round-bottom flask under an inert atmosphere.
-
Add the alkyl halide (1.1 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the formation of the salt, which may precipitate from the solution.
-
If a precipitate forms, collect it by filtration, wash with cold anhydrous solvent, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization.
Caption: Alkylation of this compound.
Cycloaddition Reactions
The C=Se double bond can participate in cycloaddition reactions, acting as a dienophile or a dipolarophile. For instance, it can react with dienes in a [4+2] cycloaddition or with 1,3-dipoles in a [3+2] cycloaddition to form novel heterocyclic systems.
Proposed Protocol: [4+2] Cycloaddition with a Diene
Materials:
-
This compound
-
A reactive diene (e.g., 2,3-dimethyl-1,3-butadiene)
-
Anhydrous toluene or xylene
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
In a sealed tube, dissolve this compound (1.0 mmol) and the diene (2.0 mmol) in anhydrous toluene (10 mL).
-
Heat the mixture at 110-130 °C for 24-48 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Caption: [4+2] Cycloaddition of this compound.
Safety Precautions
Organoselenium compounds can be toxic and should be handled with care in a well-ventilated fume hood.[2][3] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[4][5] Avoid inhalation of dust and vapors. In case of skin or eye contact, rinse immediately with plenty of water. Dispose of selenium-containing waste according to institutional guidelines.
Conclusion
The protocols outlined in these application notes provide a comprehensive guide for the synthesis of this compound and suggest avenues for its further chemical modification. The potential for diverse reactivity makes this compound an attractive scaffold for the development of new molecules with applications in drug discovery and materials science. Researchers are encouraged to adapt and optimize these protocols to suit their specific needs and explore the full potential of this intriguing selenium-containing heterocycle.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
The Enigmatic Role of 9H-Selenoxanthene-9-thione in Organoselenium Synthesis: A Call for Exploratory Research
For researchers, scientists, and professionals in drug development, the synthesis of novel organoselenium compounds is a field of burgeoning interest due to their unique biological activities and potential therapeutic applications. While a diverse array of selenium-containing reagents has been developed and utilized, the application of 9H-selenoxanthene-9-thione in this domain remains largely unexplored and undocumented in publicly available scientific literature.
Despite extensive searches for the synthesis, reactivity, and applications of this compound as a reagent in organoselenium chemistry, no specific protocols or detailed application notes could be retrieved. The compound, identified by its CAS number 80683-67-6, appears to be a chemical entity that has not yet been leveraged in the documented synthesis of other organoselenium compounds. This lack of information presents a significant gap but also an opportunity for novel research in the field.
This document, therefore, aims to provide a conceptual framework and potential research directions for investigating the utility of this compound in organoselenium synthesis, based on the known chemistry of analogous sulfur compounds (thiones) and general principles of organoselenium reactivity.
Postulated Reactivity and Potential Applications
Based on the structure of this compound, which features a reactive carbon-selenium double bond (selenone), several potential applications in organoselenium synthesis can be hypothesized.
1. Selenium Transfer Reactions:
One of the most promising potential applications of this compound is as a selenium transfer agent. The C=Se bond is generally weaker than a C=S or C=O bond, suggesting that the selenium atom could be readily transferred to other substrates.
-
Synthesis of Selenides and Diselenides: The reaction of this compound with organometallic reagents (e.g., Grignard or organolithium reagents) could potentially lead to the formation of selenols upon acidic workup, which can then be converted to selenides or diselenides.
-
Cycloaddition Reactions: The selenone moiety could participate in cycloaddition reactions, such as [2+2], [2+3], or [4+2] cycloadditions, with various unsaturated substrates like alkenes, alkynes, and dienes. This would provide a pathway to novel selenium-containing heterocyclic compounds.
2. Precursor to Other Selenoxanthene Derivatives:
This compound could serve as a versatile starting material for the synthesis of a variety of other 9-substituted-9H-selenoxanthene derivatives. Nucleophilic attack at the C-9 position, followed by elimination or rearrangement, could introduce a range of functional groups.
Proposed Experimental Protocols (Hypothetical)
The following are hypothetical experimental protocols that could be investigated to explore the synthetic utility of this compound. These are not based on existing literature for this specific compound but are derived from analogous reactions with thiones and other selenium reagents.
Table 1: Hypothetical Reactions and Conditions
| Reaction Type | Substrate | Reagent | Solvent | Temperature (°C) | Potential Product |
| Nucleophilic Addition | Organolithium (e.g., n-BuLi) | This compound | THF | -78 to rt | 9-Butyl-9H-selenoxanthen-9-ol (after workup) |
| Cycloaddition | 2,3-Dimethyl-1,3-butadiene | This compound | Toluene | 80-110 | Diels-Alder adduct |
| Deselenization | Triphenylphosphine | This compound | Toluene | 110 | 9-Triphenylphosphonio-9H-selenoxanthene |
Logical Workflow for a Research Program
The following diagram illustrates a potential workflow for a research program aimed at elucidating the synthetic applications of this compound.
Caption: A proposed research workflow for investigating this compound.
Conclusion and Future Outlook
The current lack of documented applications for this compound in organoselenium synthesis represents a significant knowledge gap. The hypothetical reaction schemes and the proposed research workflow presented here are intended to serve as a starting point for researchers interested in exploring the potential of this enigmatic reagent. Elucidating the reactivity of this compound could unlock new pathways for the synthesis of novel organoselenium compounds with potential applications in medicinal chemistry and materials science. Further experimental investigation is strongly encouraged to validate these hypotheses and establish this compound as a valuable tool in the synthetic chemist's arsenal.
Application Notes and Protocols for the Scalable Synthesis of 9H-Selenoxanthene-9-thione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of a scalable synthetic route to 9H-Selenoxanthene-9-thione, a molecule with significant potential in industrial applications, particularly in the fields of photodynamic therapy and organic electronics. The protocols outlined below are based on established chemical transformations and are intended to serve as a foundational guide for laboratory synthesis and scale-up operations.
Introduction
This compound is a heterocyclic compound containing both selenium and sulfur, a combination that imparts unique photophysical and electronic properties. Its structural similarity to thioxanthenes and selenoxanthenes, which have known applications as photosensitizers and in organic light-emitting diodes (OLEDs), suggests that this compound may also exhibit valuable characteristics for these and other industrial applications. This document details a two-step synthetic pathway for the scalable production of this compound, starting from commercially available precursors.
Synthetic Pathway Overview
The proposed scalable synthesis of this compound involves two primary stages:
-
Synthesis of 9H-Selenoxanthen-9-one: This precursor is synthesized via the intramolecular cyclization of 2-(phenylselanyl)benzoic acid.
-
Thionation of 9H-Selenoxanthen-9-one: The ketone functional group of the precursor is converted to a thione using Lawesson's reagent.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Scalable Synthesis of 9H-Selenoxanthen-9-one
This protocol is adapted from general methods for the synthesis of diaryl selenides and their subsequent cyclization.
3.1.1. Synthesis of 2-(Phenylselanyl)benzoic Acid
-
Materials:
-
2-Iodobenzoic acid
-
Benzeneselenol
-
Copper(I) iodide (CuI)
-
Neocuproine
-
Sodium tert-butoxide
-
Toluene
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
-
Protocol:
-
To an oven-dried reaction vessel, add 2-iodobenzoic acid (1.0 eq), CuI (0.1 eq), and neocuproine (0.1 eq).
-
The vessel is sealed and purged with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous toluene, followed by sodium tert-butoxide (1.5 eq) and benzeneselenol (1.1 eq).
-
The reaction mixture is heated to 110°C and stirred for 24 hours.
-
After cooling to room temperature, the reaction is quenched with 1 M HCl.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield crude 2-(phenylselanyl)benzoic acid, which can be purified by recrystallization.
-
3.1.2. Cyclization to 9H-Selenoxanthen-9-one
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Materials:
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2-(Phenylselanyl)benzoic acid
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Polyphosphoric acid (PPA) or Eaton's reagent
-
Dichloromethane
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Saturated sodium bicarbonate solution
-
-
Protocol:
-
2-(Phenylselanyl)benzoic acid (1.0 eq) is added to an excess of polyphosphoric acid (or Eaton's reagent).
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The mixture is heated to 80-100°C and stirred for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
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The reaction mixture is cooled and then carefully poured onto crushed ice.
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The resulting precipitate is collected by filtration and washed with water and a saturated sodium bicarbonate solution.
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The crude product is dried and can be further purified by recrystallization from a suitable solvent (e.g., ethanol or toluene) to yield 9H-Selenoxanthen-9-one.
-
Caption: Workflow for the synthesis of 9H-Selenoxanthen-9-one.
Step 2: Thionation of 9H-Selenoxanthen-9-one
This protocol utilizes Lawesson's reagent for the efficient conversion of the ketone to the thione.[1][2] For industrial applications, a chromatography-free workup is desirable.[3]
-
Materials:
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9H-Selenoxanthen-9-one
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Lawesson's reagent
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Anhydrous toluene
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Ethylene glycol
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Sodium hydroxide solution (5%)
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Brine
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Activated carbon
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Ethanol
-
-
Protocol:
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In a reaction vessel under an inert atmosphere, dissolve 9H-Selenoxanthen-9-one (1.0 eq) in anhydrous toluene.
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Add Lawesson's reagent (0.5-0.6 eq) to the solution.
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Heat the mixture to reflux (approximately 110°C) and monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.
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After completion, cool the reaction mixture and add ethylene glycol. Stir for 30 minutes to decompose the Lawesson's reagent byproducts.
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Wash the organic phase with a 5% sodium hydroxide solution, followed by water and brine.
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The organic layer can be treated with activated carbon to remove colored impurities.
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The solvent is removed under reduced pressure, and the crude this compound is purified by recrystallization from ethanol.
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| Parameter | Step 1: Synthesis of 9H-Selenoxanthen-9-one | Step 2: Thionation |
| Reactants | 2-Iodobenzoic acid, Benzeneselenol | 9H-Selenoxanthen-9-one, Lawesson's Reagent |
| Solvent | Toluene | Toluene |
| Temperature | 110°C (coupling), 80-100°C (cyclization) | 110°C (reflux) |
| Reaction Time | 24 hours (coupling), 2-4 hours (cyclization) | 2-6 hours |
| Typical Yield | 70-85% (overall) | 85-95% |
| Purification | Recrystallization | Recrystallization |
Potential Industrial Applications
The unique structural features of this compound suggest its utility in advanced materials and pharmaceutical development.
Photodynamic Therapy (PDT)
The presence of a heavy selenium atom is known to enhance intersystem crossing, a key property for efficient photosensitizers used in PDT. Upon excitation with light of a specific wavelength, this compound may generate reactive oxygen species that can selectively destroy cancer cells.
Caption: Photosensitization mechanism in Photodynamic Therapy.
Organic Light-Emitting Diodes (OLEDs)
Organoselenium compounds have been explored as components in OLEDs. This compound could potentially be used as a host material or as a dopant in the emissive layer of OLED devices, contributing to their efficiency and color purity.
Caption: Structure of a typical OLED device.
Safety and Handling
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Organoselenium compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses. All manipulations should be performed in a well-ventilated fume hood.
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Lawesson's reagent has a strong, unpleasant odor and is flammable. Handle in a fume hood away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Disclaimer: The provided protocols are intended for informational purposes and should be adapted and optimized by qualified personnel. All laboratory work should be conducted with appropriate safety precautions.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 9H-Selenoxanthene-9-thione
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My crude 9H-Selenoxanthene-9-thione is a dark, oily solid after synthesis. What is the best initial purification step?
A1: For a crude, impure solid, it is often best to start with column chromatography to separate the desired product from major impurities, such as unreacted starting materials, reaction byproducts, and decomposition products. Recrystallization can then be used as a final polishing step to obtain highly pure material.
Q2: I am seeing multiple spots on my TLC plate after synthesis. What are the likely impurities?
A2: Common impurities can include:
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Starting Materials: Unreacted 9H-selenoxanthene or the thionating agent.
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Byproducts from Thionation: If using a reagent like Lawesson's reagent, phosphorus-containing byproducts are common and can be difficult to remove.
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Oxidation Products: The selenoxanthene core can be susceptible to oxidation, leading to the corresponding selenoxide.
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Solvent Residues: High-boiling point solvents used in the synthesis may be present.
Q3: I am having trouble separating my product from byproducts using silica gel column chromatography. What can I try?
A3: If you are experiencing co-elution on silica gel, consider the following:
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Change the Stationary Phase: Sometimes, switching to a different stationary phase can significantly improve separation. Alumina (neutral or basic) can be a good alternative, especially for separating polar, phosphorus-containing impurities.
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Use a Different Solvent System: If you are using a standard hexane/ethyl acetate system, try incorporating a chlorinated solvent like dichloromethane or a more polar solvent like acetone in small amounts to alter the selectivity.
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Consider a Specialized Column: For aromatic sulfur and selenium heterocycles, columns with a biphenyl stationary phase have shown increased retention and selectivity, which may be beneficial.
Q4: My attempt at recrystallization resulted in the product "oiling out" instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute is insoluble in the hot solvent above its melting point. To address this:
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Use a a Two-Solvent System: Dissolve your compound in a minimal amount of a good solvent (in which it is highly soluble) at room temperature. Then, slowly add a poor solvent (in which it is insoluble) until the solution becomes turbid. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.
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Lower the Cooling Rate: Ensure the solution cools down slowly to encourage crystal formation over precipitation. You can do this by insulating the flask.
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Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent line. The small glass particles can act as nucleation sites for crystal growth.
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Seed the Solution: Add a tiny crystal of pure product to the cooled solution to initiate crystallization.
Q5: What are some good starting solvents for the recrystallization of this compound?
A5: Based on the aromatic and heterocyclic nature of the compound, you can start by testing the following solvents and solvent pairs:
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Single Solvents: Toluene, xylene, ethanol, or acetone.
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Solvent Pairs: Hexane/ethyl acetate, hexane/dichloromethane, or ethanol/water.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general procedure for the purification of crude this compound using silica gel chromatography.
Materials:
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Crude this compound
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Silica gel (230-400 mesh)
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Hexane
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Ethyl acetate
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Glass column
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Collection tubes
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TLC plates and chamber
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UV lamp
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using a solvent system such as 9:1 hexane/ethyl acetate. Visualize the spots under a UV lamp to determine the Rf value of the product and impurities.
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Column Packing: Prepare a slurry of silica gel in hexane and pour it into the column. Allow the silica to settle, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica gel.
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Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Remove the solvent under reduced pressure. Carefully add the dried silica with the adsorbed sample to the top of the column. Add another thin layer of sand on top.
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Elution: Begin eluting the column with pure hexane, gradually increasing the polarity by adding more ethyl acetate. A suggested starting gradient could be from 100% hexane to 95:5 hexane/ethyl acetate, and then to 9:1 hexane/ethyl acetate.
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Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.
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Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol describes a general method for recrystallizing the product obtained from column chromatography.
Materials:
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Purified this compound from chromatography
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Selected recrystallization solvent (e.g., toluene or an ethanol/water mixture)
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Erlenmeyer flask
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Hot plate
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Buchner funnel and filter paper
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Vacuum flask
Procedure:
-
Dissolution: Place the solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add the minimum amount of hot solvent needed to fully dissolve the solid.
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Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask or placing it in an ice bath to induce crystallization.
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Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Suggested Starting Conditions for Purification
| Purification Technique | Stationary Phase/Solvent System | Key Considerations |
| Column Chromatography | Silica Gel with Hexane/Ethyl Acetate Gradient | A good starting point for general purification. The gradient should be optimized based on TLC analysis. |
| Alumina with Hexane/Dichloromethane Gradient | Can be effective for removing polar, phosphorus-based impurities if Lawesson's reagent was used in the synthesis. | |
| Recrystallization | Toluene | A good single solvent to try for aromatic compounds. |
| Ethanol/Water | A polar solvent pair that can be effective if the compound is sparingly soluble in water. | |
| Hexane/Ethyl Acetate | A non-polar/polar solvent pair that offers good tunability. |
Visualizations
Caption: A general workflow for the purification of a crude organic solid.
Caption: Troubleshooting common issues in purification.
Technical Support Center: Synthesis of 9H-Selenoxanthene-9-thione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 9H-Selenoxanthene-9-thione. The following information addresses potential side reactions and other common issues encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common method for the synthesis of this compound is the thionation of its corresponding ketone precursor, 9H-Selenoxanthen-9-one, using a thionating agent. Lawesson's reagent is a frequently employed reagent for this transformation. The reaction involves the replacement of the carbonyl oxygen atom with a sulfur atom.
Q2: What are the most common side reactions to be aware of during the synthesis?
The primary side reactions stem from the reactivity of Lawesson's reagent and the potential for incomplete reactions or degradation of the starting material or product. Key concerns include:
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Incomplete Thionation: The reaction may not go to completion, resulting in a mixture of the starting material (9H-Selenoxanthen-9-one) and the desired product.
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Formation of Phosphorus Byproducts: Lawesson's reagent generates stoichiometric amounts of phosphorus-containing byproducts, which can be challenging to separate from the final product.
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Decomposition at High Temperatures: Prolonged heating or excessively high temperatures can lead to the decomposition of both Lawesson's reagent and the desired thioketone.[1]
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Reactions with the Selenoxanthene Core: While less common, there is a potential for the thionating agent to react with the selenium atom, although this is not a widely reported issue under standard thionation conditions.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress. A spot of the reaction mixture can be compared against spots of the starting material (9H-Selenoxanthen-9-one) and a pure sample of the product (if available). The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used for TLC analysis.
Q4: What are the best practices for purifying the final product?
Purification of this compound typically involves removing the phosphorus-containing byproducts from Lawesson's reagent. Common purification techniques include:
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Column Chromatography: This is a highly effective method for separating the desired product from byproducts and unreacted starting material. Silica gel is a common stationary phase.
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
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Aqueous Work-up: Washing the crude reaction mixture with an aqueous solution, such as saturated sodium bicarbonate, can help to remove some of the acidic phosphorus byproducts.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Inactive Lawesson's reagent. 2. Insufficient reaction temperature or time. 3. Impure starting material (9H-Selenoxanthen-9-one). | 1. Use freshly opened or properly stored Lawesson's reagent. 2. Gradually increase the reaction temperature and/or extend the reaction time while monitoring by TLC. Common solvents for this reaction include toluene or xylene, which require heating. 3. Ensure the purity of the starting material through techniques like recrystallization or column chromatography. |
| Presence of starting material in the final product | 1. Incomplete reaction. 2. Insufficient amount of Lawesson's reagent. | 1. Increase the reaction time or temperature. 2. Use a slight excess of Lawesson's reagent (e.g., 0.5 to 1.0 equivalents relative to the ketone). |
| Difficulty in removing phosphorus byproducts | The byproducts from Lawesson's reagent can have similar polarity to the product, making separation challenging. | 1. Perform a careful column chromatography with a gradient elution system to achieve better separation. 2. An aqueous work-up with saturated NaHCO3 solution can help to remove some of the acidic byproducts before chromatography. 3. Consider using a modified Lawesson's reagent, such as one with fluorous tags, which can simplify purification by fluorous solid-phase extraction.[2] |
| Product decomposition | 1. Excessive heating. 2. Prolonged exposure to air and light. | 1. Maintain the reaction temperature at the lowest effective level. Use an oil bath for precise temperature control. 2. Work up the reaction promptly upon completion and store the purified product under an inert atmosphere (e.g., nitrogen or argon) and protected from light. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.
Materials:
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9H-Selenoxanthen-9-one
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Lawesson's Reagent
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Anhydrous Toluene (or another suitable high-boiling solvent)
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Silica Gel for column chromatography
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Hexane
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Ethyl Acetate
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Saturated Sodium Bicarbonate solution
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 9H-Selenoxanthen-9-one (1.0 equivalent) in anhydrous toluene.
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Add Lawesson's reagent (0.5 - 1.0 equivalents) to the solution.
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Heat the reaction mixture to reflux (approximately 110°C for toluene) and monitor the progress of the reaction by TLC.
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Once the starting material is consumed (typically after several hours), cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure.
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Redissolve the crude residue in a suitable organic solvent like dichloromethane or ethyl acetate and wash with saturated sodium bicarbonate solution, followed by water and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
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Collect the fractions containing the desired product and remove the solvent to yield this compound.
Reaction Pathway
The following diagram illustrates the conversion of 9H-Selenoxanthen-9-one to this compound using Lawesson's reagent, highlighting the formation of the key intermediate and the phosphorus-containing byproduct.
Caption: Synthesis of this compound.
References
Stability and degradation pathways of 9H-Selenoxanthene-9-thione
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of 9H-Selenoxanthene-9-thione. The information is intended for researchers, scientists, and professionals in drug development who are working with this organoselenium compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: this compound is susceptible to degradation from three main factors:
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Oxidation: Exposure to atmospheric oxygen or other oxidizing agents is a primary concern. The carbon-selenium double bond (C=Se) is prone to oxidation.
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Light: Photodegradation can occur, especially upon exposure to UV or high-energy visible light.
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Heat: Thermal decomposition can happen at elevated temperatures, as organoselenium compounds can be less thermally stable than their sulfur analogs.[1]
Q2: My sample of this compound, which was initially a colored solid, has changed in appearance. What could be the reason?
A2: A change in color or physical appearance is a strong indicator of chemical degradation. The most probable cause is oxidation, where the selone (C=Se) is converted to the corresponding ketone (C=O), forming 9H-Xanthen-9-one. This new compound will have different spectroscopic properties, leading to a visible change. Another possibility is the formation of elemental selenium (often a reddish precipitate) or oligomeric byproducts due to other degradation pathways.
Q3: What are the recommended storage conditions for this compound to ensure its stability?
A3: To minimize degradation, this compound should be stored under the following conditions:
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Inert Atmosphere: Store under an inert gas like argon or nitrogen to prevent oxidation.
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Light Protection: Keep in an amber vial or a container wrapped in aluminum foil to protect from light.
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Low Temperature: Store in a refrigerator or freezer at a stable, low temperature to reduce the rate of thermal decomposition.
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Dry Environment: Keep in a desiccator to avoid moisture, which can facilitate certain degradation reactions.
Q4: How can I check the purity of my this compound sample and detect potential degradation products?
A4: Several analytical techniques can be employed to assess the purity and identify degradation products:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and especially 77Se NMR can provide detailed structural information and help identify new species.[2] Degradation will likely lead to the appearance of new signals and changes in the chemical shifts of the parent compound.
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Mass Spectrometry (MS): Mass spectrometry can detect the parent compound's molecular ion and identify degradation products by their mass-to-charge ratio.
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High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the parent compound from its impurities, allowing for quantification of purity.
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Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively check for the presence of impurities. The appearance of new spots indicates degradation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Action(s) |
| Unexpected reaction results or loss of reactivity. | The this compound has likely degraded, primarily through oxidation to the less reactive 9H-Xanthen-9-one. | 1. Check the purity of your starting material using TLC or NMR. 2. If degradation is confirmed, purify the compound (e.g., by recrystallization or chromatography) under an inert atmosphere. 3. For future use, ensure proper storage as outlined in the FAQs. |
| Formation of an insoluble reddish precipitate in the sample. | This may indicate the formation of elemental selenium as a degradation byproduct, particularly through a photolytic pathway. | 1. Attempt to isolate and characterize the precipitate. 2. Review your experimental setup to ensure the compound is protected from light. |
| Inconsistent analytical data (e.g., NMR, MS). | The sample is likely a mixture of the parent compound and one or more degradation products. | 1. Use chromatographic techniques (HPLC, column chromatography) to separate the components. 2. Characterize each component individually to identify the degradation products and confirm the structure of the remaining starting material. |
Degradation Pathways and Data
The primary degradation pathway for this compound is believed to be oxidation, analogous to its sulfur-containing counterpart, 9H-Xanthene-9-thione. The C=Se bond is generally weaker and more susceptible to oxidation than a C=S bond.[3][4]
Comparative Bond Enthalpies
| Bond | Average Bond Enthalpy (kJ/mol) | Implication for Stability |
| C-S | 272 | Higher stability compared to C-Se bond. |
| C-Se | 234 | Lower stability, more susceptible to cleavage.[3] |
Visualizing Degradation Pathways
The following diagram illustrates the likely oxidative degradation pathway of this compound.
Caption: Oxidative degradation of this compound.
Experimental Protocols
Protocol 1: Assessment of Thermal Stability
This protocol provides a general method for evaluating the thermal stability of this compound.
Objective: To determine the temperature at which significant thermal decomposition occurs.
Methodology:
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Sample Preparation: Place a small, accurately weighed amount of this compound into a thermogravimetric analysis (TGA) pan.
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TGA Analysis:
-
Place the sample in the TGA instrument.
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Heat the sample under a controlled inert atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 400 °C).
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Record the mass of the sample as a function of temperature.
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-
Data Analysis:
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Plot the percentage of weight loss versus temperature.
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The onset temperature of significant weight loss indicates the beginning of thermal decomposition.
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Protocol 2: Assessment of Photochemical Stability
This protocol outlines a method to assess the stability of this compound upon exposure to light.
Objective: To determine if the compound degrades when exposed to a specific light source.
Methodology:
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Sample Preparation: Prepare two solutions of this compound in a suitable solvent (e.g., acetonitrile) of a known concentration in UV-transparent vials.
-
Exposure:
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Wrap one vial completely in aluminum foil (this is the control sample).
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Place both vials at a fixed distance from a light source (e.g., a UV lamp at a specific wavelength or a broad-spectrum lamp).
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Expose both samples for a defined period.
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-
Analysis:
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After the exposure period, analyze both the control and the exposed samples using HPLC or UV-Vis spectroscopy.
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Compare the chromatograms or spectra of the two samples. A decrease in the peak area/intensity of the parent compound and/or the appearance of new peaks in the exposed sample indicates photodegradation.
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Experimental Workflow Diagram
The following diagram illustrates a general workflow for troubleshooting the stability of this compound.
Caption: Troubleshooting workflow for compound stability.
References
Optimizing reaction conditions for 9H-Selenoxanthene-9-thione derivatization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the derivatization of 9H-selenoxanthene-9-thione. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactive sites on the this compound core for derivatization?
The primary sites for derivatization on the this compound molecule are the selenium atom of the selone group (C=Se) and the aromatic rings. The lone pairs on the selenium atom make it nucleophilic and susceptible to reactions like alkylation and oxidation. The aromatic rings can undergo electrophilic substitution, although this typically requires harsher conditions.
Q2: I am having trouble with the solubility of this compound in my reaction solvent. What can I do?
This compound is a largely nonpolar molecule and may exhibit poor solubility in highly polar solvents. For reactions such as alkylation, consider using less polar aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or chloroform (CHCl₃). In some cases, gentle heating may improve solubility, but it is crucial to monitor for potential thermal degradation of the starting material or product. For reactions requiring polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), ensure the solvent is anhydrous, as water can interfere with many reactions.
Q3: How can I confirm the successful derivatization of the selone group?
Successful derivatization can be confirmed using a combination of spectroscopic techniques:
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¹H and ¹³C NMR Spectroscopy: Changes in the chemical shifts of protons and carbons near the reaction site are indicative of a successful reaction. For example, in an S-alkylation reaction, new signals corresponding to the alkyl group will appear.
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⁷⁷Se NMR Spectroscopy: This is a powerful tool for directly observing the selenium atom. A significant shift in the ⁷⁷Se resonance upon derivatization provides strong evidence of a reaction at the selenium center.
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Mass Spectrometry (MS): The molecular weight of the product will increase corresponding to the mass of the added functional group.
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Infrared (IR) Spectroscopy: The characteristic C=Se stretching frequency will disappear or shift upon derivatization.
Troubleshooting Guides
Se-Alkylation Reactions
Problem: Low or no yield of the Se-alkylated product.
This is a common issue that can arise from several factors. The following table and troubleshooting guide provide a systematic approach to optimizing the reaction conditions.
Table 1: Optimization of Se-Alkylation Reaction Conditions (Representative Data)
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CH₃I | None | DCM | 25 | 24 | < 5 |
| 2 | CH₃I | NaH | THF | 0 to 25 | 12 | 85 |
| 3 | CH₃I | K₂CO₃ | DMF | 25 | 24 | 60 |
| 4 | CH₃Br | NaH | THF | 0 to 25 | 12 | 78 |
| 5 | (CH₃)₂SO₄ | NaH | THF | 0 to 25 | 12 | 90 |
Troubleshooting Steps:
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Choice of Base: The selone group is weakly nucleophilic. A strong base like sodium hydride (NaH) is often necessary to deprotonate a precursor or to activate the substrate, leading to higher yields. Weaker bases like potassium carbonate (K₂CO₃) may result in lower yields and longer reaction times.
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Alkylating Agent Reactivity: The reactivity of the alkylating agent is crucial. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. For less reactive alkylating agents, consider converting them to the corresponding iodide in situ by adding a catalytic amount of sodium iodide.
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Solvent Choice: Anhydrous aprotic solvents such as THF or DMF are generally preferred for this type of reaction. Ensure the solvent is free of water, as it can quench the base and hydrolyze the alkylating agent.
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Temperature Control: Some alkylation reactions are exothermic. It is often best to start the reaction at a lower temperature (e.g., 0 °C) and then allow it to warm to room temperature to control the reaction rate and minimize side products.
Experimental Workflow for Se-Alkylation
Caption: Workflow for a typical Se-alkylation reaction.
[4+2] Cycloaddition (Diels-Alder) Reactions
Problem: The desired cycloaddition product is not formed, or the reaction is very slow.
The C=Se double bond of this compound can act as a dienophile in Diels-Alder reactions. However, its reactivity can be influenced by several factors.
Table 2: Optimization of Diels-Alder Reaction Conditions (Representative Data)
| Entry | Diene | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Cyclopentadiene | Toluene | 80 | 24 | 45 |
| 2 | Cyclopentadiene | Toluene | 110 | 12 | 75 |
| 3 | 2,3-Dimethyl-1,3-butadiene | Toluene | 110 | 24 | 60 |
| 4 | Cyclopentadiene | Xylene | 140 | 8 | 85 |
| 5 | Anthracene | Xylene | 140 | 48 | < 10 |
Troubleshooting Steps:
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Diene Reactivity: Electron-rich dienes generally react faster in normal-electron-demand Diels-Alder reactions.[1] If the reaction is slow, consider using a more electron-rich diene. Cyclic dienes that are locked in the s-cis conformation, such as cyclopentadiene, are often more reactive than their acyclic counterparts.[1]
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Temperature: Diels-Alder reactions often require elevated temperatures to overcome the activation energy.[2] If the reaction is not proceeding at a lower temperature, gradually increasing the temperature may be necessary. However, be aware of the potential for retro-Diels-Alder reactions at very high temperatures.[2]
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Solvent: High-boiling, non-polar solvents like toluene or xylene are commonly used to achieve the necessary reaction temperatures.
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Steric Hindrance: Bulky substituents on either the diene or the dienophile can sterically hinder the reaction and reduce the yield.[1]
References
Overcoming challenges in the characterization of 9H-Selenoxanthene-9-thione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the characterization of 9H-selenoxanthene-9-thione.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue: Ambiguous or poor-quality NMR spectra.
| Symptom | Possible Cause | Troubleshooting Steps |
| Broad peaks in ¹H or ¹³C NMR | 1. Sample aggregation. 2. Presence of paramagnetic impurities. 3. Compound degradation. | 1. Decrease the sample concentration. 2. Use a metal scavenger or filter the sample through a short plug of silica gel. 3. Prepare a fresh sample and acquire the spectrum immediately. Consider using a deuterated solvent with a stabilizer. |
| Low signal-to-noise ratio in ⁷⁷Se NMR | 1. Low natural abundance of ⁷⁷Se (7.63%). 2. Long relaxation time (T1) of the ⁷⁷Se nucleus. | 1. Increase the number of scans. 2. Use a longer relaxation delay (d1) in the pulse sequence. 3. Use a more concentrated sample if solubility allows. |
| Unexpected chemical shifts in ⁷⁷Se NMR | 1. Solvent effects. 2. Temperature fluctuations. 3. Presence of impurities or degradation products. | 1. Record the spectrum in a different deuterated solvent for comparison. 2. Ensure the spectrometer is properly calibrated and the temperature is stable. 3. Purify the sample and re-acquire the spectrum. |
| Complex splitting patterns in ¹H NMR | 1. Second-order effects. 2. Overlapping signals. | 1. Acquire the spectrum at a higher magnetic field strength. 2. Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals and confirm coupling partners. |
Mass Spectrometry (MS)
Issue: Difficulty in obtaining or interpreting mass spectra.
| Symptom | Possible Cause | Troubleshooting Steps |
| No molecular ion peak observed | 1. In-source fragmentation. 2. Low ionization efficiency. | 1. Use a softer ionization technique (e.g., ESI, CI) instead of electron impact (EI). 2. Optimize ionization source parameters (e.g., temperature, voltage). |
| Complex isotopic pattern | 1. Presence of selenium with its multiple isotopes. | 1. Use a mass spectral simulation tool to predict the expected isotopic pattern for a selenium-containing compound. This will aid in identifying the molecular ion cluster. |
| Unusual fragmentation patterns | 1. Rearrangement reactions. 2. Thermal degradation in the ion source. | 1. Analyze the fragmentation pattern for characteristic losses (e.g., loss of Se, C=Se). 2. Lower the ion source temperature. |
UV-Vis Spectroscopy
Issue: Inconsistent or unexpected UV-Vis spectra.
| Symptom | Possible Cause | Troubleshooting Steps |
| Shifting λmax values | 1. Solvent effects (solvatochromism). 2. pH of the solution. | 1. Record spectra in a series of solvents with varying polarities. 2. Buffer the solution to a constant pH. |
| Broad absorption bands | 1. Presence of multiple species in solution (e.g., aggregates, tautomers). 2. Compound degradation. | 1. Vary the concentration to check for aggregation effects. 2. Acquire the spectrum of a freshly prepared solution. |
Frequently Asked Questions (FAQs)
Q1: What are the expected challenges in the synthesis of this compound?
A1: The synthesis of this compound can be challenging due to the air and light sensitivity of organoselenium compounds.[1] Potential issues include low yields, formation of byproducts, and difficulty in purification. It is crucial to perform the synthesis under an inert atmosphere (e.g., argon or nitrogen) and protect the reaction from light.
Q2: How can I confirm the successful synthesis of the thione moiety?
A2: The presence of the C=S group can be confirmed by ¹³C NMR spectroscopy, where the thiocarbonyl carbon typically appears at a characteristic downfield chemical shift (often >200 ppm). IR spectroscopy can also be used, although the C=S stretching vibration can be weak and variable.
Q3: What is the expected ⁷⁷Se NMR chemical shift for this compound?
Q4: How can I differentiate between 9H-selenoxanthene-9-one and this compound using mass spectrometry?
A4: High-resolution mass spectrometry (HRMS) is the most effective method. The exact mass of the two compounds will differ due to the mass difference between an oxygen atom and a sulfur atom. This allows for unambiguous identification based on the measured mass-to-charge ratio (m/z).
Q5: Is this compound expected to be stable?
A5: Organoselenium compounds, particularly those with selenium in a lower oxidation state, can be susceptible to oxidation.[4] Selenoketones can also be light-sensitive. Therefore, it is recommended to store the compound under an inert atmosphere, protected from light, and at a low temperature to minimize degradation.
Data Presentation
The following tables summarize expected quantitative data for compounds structurally related to this compound, which can be used as a reference.
Table 1: Expected NMR Data for the Selenoxanthene Core (based on Selenoxanthenone) [2]
| Nucleus | Chemical Shift Range (ppm) | Key Couplings |
| ¹H | 7.0 - 8.5 | ³J(H,H) ≈ 7-8 Hz |
| ¹³C | 120 - 150 (aromatic), >180 (C=O) | ¹J(C,H) ≈ 160 Hz |
| ⁷⁷Se | Varies depending on the exact structure. For selenoxanthenone, a specific shift is reported.[2] | ³J(Se,H) ≈ 11.6 Hz, ⁴J(Se,H) ≈ 2.2 Hz |
Table 2: Expected Mass Spectrometry Data
| Technique | Expected Observation |
| HRMS | Molecular ion peak corresponding to the exact mass of C₁₃H₈SSe. |
| MS/MS | Fragmentation pattern showing loss of Se, S, or C=S moieties. |
Table 3: Expected UV-Vis Spectroscopy Data
| Transition | Expected λmax Range (nm) | Notes |
| π → π | 250 - 350 | Dependent on the extent of conjugation.[5] |
| n → π | 400 - 500 | Characteristic for thiones, often responsible for their color.[6] |
Experimental Protocols
Protocol 1: ⁷⁷Se NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a high-field NMR spectrometer equipped with a broadband probe.
-
Tune the probe to the ⁷⁷Se frequency.
-
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg) is usually sufficient.
-
Relaxation Delay (d1): Start with a delay of 5-10 seconds to account for the potentially long T1 of ⁷⁷Se.
-
Number of Scans (ns): Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
-
Spectral Width (sw): Use a wide spectral width (e.g., 2000 ppm) to ensure all selenium signals are captured.
-
-
Processing:
-
Apply an exponential multiplication with a line broadening of 1-2 Hz.
-
Fourier transform the data.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to a known standard (e.g., dimethyl selenide at 0 ppm).
-
Protocol 2: High-Resolution Mass Spectrometry (HRMS) with ESI
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrument Setup:
-
Use an ESI-TOF or ESI-Orbitrap mass spectrometer.
-
Calibrate the instrument using a known standard to ensure high mass accuracy.
-
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Source Parameters:
-
Capillary Voltage: Optimize for maximum signal intensity (typically 3-5 kV).
-
Nebulizing Gas Pressure: Adjust to obtain a stable spray.
-
Drying Gas Flow and Temperature: Optimize to desolvate the ions effectively without causing thermal degradation.
-
-
Data Acquisition: Acquire the spectrum in positive or negative ion mode over a suitable mass range.
-
Data Analysis:
-
Determine the m/z of the molecular ion.
-
Use the instrument software to calculate the elemental composition and compare it with the theoretical formula of this compound.
-
Analyze the isotopic pattern to confirm the presence of selenium.
-
Visualizations
Caption: Experimental workflow for the synthesis and characterization of this compound.
Caption: A logical troubleshooting guide for common NMR and MS issues.
References
- 1. researchgate.net [researchgate.net]
- 2. (77Se) Selenium NMR [chem.ch.huji.ac.il]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. Determination of the Degradation Chemistry of the Antitumor Agent Pemetrexed Disodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. researchgate.net [researchgate.net]
Common impurities in 9H-Selenoxanthene-9-thione and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9H-Selenoxanthene-9-thione.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized this compound?
The most common impurity encountered during the synthesis of this compound is the starting material, 9H-Xanthen-9-one . This is due to incomplete conversion during the selenation reaction. Other potential impurities can include residual selenating agents and their byproducts.
Q2: How can I detect the presence of 9H-Xanthen-9-one in my this compound product?
The presence of 9H-Xanthen-9-one can be detected using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): 9H-Xanthen-9-one will typically have a different Rf value compared to the more polar this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbonyl carbon of 9H-Xanthen-9-one will show a characteristic chemical shift in the 13C NMR spectrum (around 175-185 ppm), which will be absent in the pure selone. The aromatic proton signals may also show slight differences.
-
Infrared (IR) Spectroscopy: The C=O stretch of the ketone impurity will appear as a strong absorption band around 1650-1700 cm-1, while the C=Se stretch of the desired product will be at a lower frequency.
Troubleshooting Guides
Issue 1: The final product is a mixture of this compound and 9H-Xanthen-9-one.
-
Cause: Incomplete reaction during the selenation step. This can be due to insufficient reaction time, inadequate temperature, or a suboptimal ratio of the selenating agent.
-
Solution:
-
Optimize Reaction Conditions: Increase the reaction time or temperature according to literature procedures for similar selenations. Ensure a slight excess of the selenating agent (e.g., Woollins' reagent) is used.
-
Purification: If the reaction cannot be driven to completion, the product mixture must be purified. The recommended methods are column chromatography and recrystallization.
-
Issue 2: Difficulty in separating this compound from 9H-Xanthen-9-one.
-
Cause: Similar polarities of the two compounds can make separation challenging.
-
Solution:
-
Column Chromatography: A carefully optimized column chromatography protocol is the most effective method.
-
Stationary Phase: Alumina (neutral) is often effective for separating compounds with differing heteroatom functionalities. Silica gel can also be used.
-
Mobile Phase: A non-polar solvent system with a small amount of a more polar solvent is recommended. Start with a low polarity eluent and gradually increase the polarity. A good starting point is a mixture of toluene and diethyl ether (e.g., 9:1 v/v).
-
-
Recrystallization: While potentially less effective than chromatography for complete separation if the impurity concentration is high, recrystallization can significantly improve purity. The choice of solvent is critical. A solvent system where the solubility of the two compounds differs significantly with temperature should be chosen. Experiment with solvent pairs like dichloromethane/hexane or toluene/hexane.
-
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved by the selenation of 9H-Xanthen-9-one using a selenating agent such as Woollins' reagent ([PhP(Se)(μ-Se)]2).
Reaction Scheme:
Caption: General reaction scheme for the synthesis of this compound from 9H-Xanthen-9-one.
Detailed Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 9H-Xanthen-9-one (1.0 eq) in dry toluene.
-
Add Woollins' reagent (0.6 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and monitor the reaction progress by TLC.
-
After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.
-
Filter the reaction mixture to remove any insoluble byproducts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purification of this compound
Column Chromatography Protocol:
-
Prepare a chromatography column with neutral alumina as the stationary phase.
-
Dissolve the crude product in a minimal amount of toluene.
-
Load the dissolved sample onto the column.
-
Elute the column with a gradient of toluene and diethyl ether, starting with a high ratio of toluene (e.g., 95:5) and gradually increasing the proportion of diethyl ether.
-
Collect the fractions and analyze them by TLC to identify those containing the pure this compound.
-
Combine the pure fractions and evaporate the solvent to yield the purified product.
Quantitative Data Summary
| Parameter | Before Purification | After Column Chromatography |
| Purity (by HPLC) | Often a mixture | >98% |
| Major Impurity | 9H-Xanthen-9-one | <1% |
| Appearance | Dark colored solid | Crystalline solid |
Visualizations
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Logical Relationship of Impurities and Removal
Caption: Relationship between the common impurity and its resolution.
Troubleshooting low reactivity of 9H-Selenoxanthene-9-thione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the reactivity of 9H-Selenoxanthene-9-thione in experimental settings. This guide is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Low Reactivity of this compound
Low or no reactivity of this compound can be a significant hurdle in synthetic protocols. The following troubleshooting guide, presented in a question-and-answer format, addresses potential causes and offers systematic solutions.
Question 1: My reaction with this compound is not proceeding. What are the initial checks I should perform?
Answer: When a reaction involving this compound fails, it is crucial to systematically verify the foundational aspects of your experimental setup. Start with the following checks:
-
Purity of this compound: Impurities can inhibit the reaction. Verify the purity of your starting material using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, melting point analysis, or Thin Layer Chromatography (TLC).
-
Reagent and Solvent Quality: Ensure all other reagents are pure and that your solvents are anhydrous and free of contaminants. The presence of water or other nucleophilic impurities can be particularly detrimental.
-
Reaction Conditions: Double-check that the reaction temperature, pressure, and atmosphere (e.g., inert gas like argon or nitrogen) are appropriate for the intended transformation. Selenocarbonyl compounds can be sensitive to air and moisture.
Question 2: How can I confirm the integrity of my this compound starting material?
Answer: Proper storage and handling are critical for maintaining the reactivity of this compound.
-
Storage: This compound should be stored in a cool, dark place under an inert atmosphere to prevent degradation.
-
Visual Inspection: Any change in color or appearance from the reported literature description could indicate decomposition.
-
Analytical Characterization: Compare the analytical data (e.g., ¹H NMR, ¹³C NMR, mass spectrometry) of your sample with literature values to confirm its identity and purity.
A general workflow for troubleshooting low reactivity is depicted below:
Caption: A flowchart illustrating the systematic steps for troubleshooting low reactivity in reactions involving this compound.
Question 3: Could steric or electronic factors be influencing the reactivity of this compound?
Answer: Yes, both steric hindrance and the electronic nature of the reactants can significantly impact the reactivity.
-
Steric Hindrance: The bulky selenoxanthene core may hinder the approach of other reactants. If you are using a sterically demanding substrate, consider switching to a smaller or less hindered analog to test this hypothesis.
-
Electronic Effects: The reactivity of the C=Se bond is influenced by the electronic properties of the aromatic rings. Electron-withdrawing or electron-donating groups on your reaction partner can alter the electrophilicity or nucleophilicity of the system, respectively.
Consider the following hypothetical reaction pathway. Low reactivity could arise from a high activation energy for the initial step or an unfavorable equilibrium.
Caption: A diagram showing a generalized reaction pathway for this compound, highlighting potential points of failure such as high activation energy (Ea) or decomposition.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and stability of this compound?
A1: this compound is typically a crystalline solid. While specific stability data is not widely published, analogous selenocarbonyl compounds can be sensitive to light, air, and heat. It is best to store it in a tightly sealed container, under an inert atmosphere, and in a refrigerator or freezer.
Q2: Are there any known incompatible reagents or conditions for this compound?
A2: Strong oxidizing agents should be avoided as they can oxidize the selenium atom. Similarly, strong reducing agents may reduce the C=Se bond. Protic solvents may also interfere with certain reactions. It is advisable to perform reactions in aprotic, anhydrous solvents under an inert atmosphere.
Q3: Can I activate this compound to increase its reactivity?
A3: While specific activating agents for this compound are not well-documented, general strategies for enhancing the reactivity of similar carbonyl and thiocarbonyl compounds could be applicable. These may include the use of Lewis acid catalysts to increase the electrophilicity of the C=Se carbon or the use of additives that can facilitate the desired transformation. Any such attempts should be made cautiously and on a small scale initially.
Experimental Protocols and Data Logging
To aid in your troubleshooting efforts, we provide templates for experimental protocols and data logging.
Protocol 1: Purity Assessment of this compound by ¹H NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum on a standard NMR spectrometer.
-
Data Analysis: Integrate the peaks and compare the chemical shifts and coupling patterns with literature data if available. The presence of significant unidentifiable peaks may indicate impurities.
Data Presentation: Troubleshooting Experimental Log
To systematically troubleshoot, maintain a detailed log of your experiments. Use a table similar to the one below to track variations in reaction parameters and their outcomes.
| Experiment ID | This compound (mol eq) | Reactant (mol eq) | Solvent | Temperature (°C) | Time (h) | Atmosphere | Observations | Yield (%) |
| EXP-001 | 1.0 | 1.2 | THF | 25 | 24 | Air | No reaction observed | 0 |
| EXP-002 | 1.0 | 1.2 | THF (dry) | 25 | 24 | N₂ | Trace product formation | <5 |
| EXP-003 | 1.0 | 1.2 | THF (dry) | 60 | 12 | N₂ | Increased product formation | 20 |
| EXP-004 | 1.0 | 2.0 | Toluene (dry) | 80 | 12 | Ar |
This structured approach will help you identify the critical parameters influencing your reaction's success.
For further assistance, please consult relevant literature on selenoketones and heterocyclic chemistry, as direct studies on this compound are limited.
Enhancing the solubility of 9H-Selenoxanthene-9-thione in organic solvents
Technical Support Center: 9H-Selenoxanthene-9-thione Solubility
This technical support guide is designed for researchers, scientists, and drug development professionals working with this compound. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to address challenges related to its solubility in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
While specific quantitative data for this compound is not widely published, its large, rigid, and relatively nonpolar ring structure suggests it is likely a poorly soluble compound in many common solvents. Compounds with similar structures, such as thioxanthen-9-one, exhibit low solubility in water and variable solubility in organic solvents, which generally increases with temperature.[1] It is anticipated that this compound would follow similar trends.
Q2: Which organic solvents are likely to be most effective for dissolving this compound?
Polar aprotic solvents and some chlorinated solvents are often effective for dissolving larger, nonpolar organic compounds. Solvents to consider for initial screening include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Chloroform
-
Tetrahydrofuran (THF)
-
Toluene
The principle of "like dissolves like" is a useful starting point for solvent selection.[2]
Q3: How does temperature typically affect the solubility of compounds like this compound?
For most solid organic compounds, solubility in organic solvents increases with temperature.[1] Heating the solvent while dissolving the compound can significantly increase both the amount that dissolves and the rate of dissolution. However, it is crucial to consider the thermal stability of this compound to avoid degradation at elevated temperatures.
Q4: Can I use a co-solvent system to improve solubility?
Yes, using a mixture of solvents, or a co-solvent system, can be a highly effective strategy. For a poorly soluble compound, combining a good solvent (in which the compound is more soluble) with a poor solvent (that is miscible with the good solvent) can fine-tune the polarity of the solvent system and enhance overall solubility.
Q5: Are there other methods to enhance the solubility of poorly soluble organic compounds?
Several techniques can be employed to improve the solubility of challenging compounds.[3][4] These include:
-
Particle Size Reduction: Micronization or nanonization increases the surface area-to-volume ratio, which can improve the dissolution rate.[5][6]
-
Use of Surfactants: Adding a surfactant can help to wet the solid particles and reduce interfacial tension, thereby improving solubilization.[3][7]
-
pH Adjustment: For compounds with acidic or basic functional groups, adjusting the pH of the solvent system can dramatically increase solubility.[5] However, this compound is a neutral molecule, so this method is unlikely to be effective.
-
Solid Dispersions: Creating a solid dispersion of the compound in a hydrophilic carrier can enhance its dissolution rate.[3]
Troubleshooting Guide
This guide addresses specific issues you may encounter when trying to dissolve this compound.
Issue 1: The compound is not dissolving, or is dissolving very slowly.
| Potential Cause | Troubleshooting Step |
| Incorrect Solvent Choice | The polarity of the solvent may not be suitable. Test a range of solvents with varying polarities (e.g., DCM, THF, DMF). |
| Low Temperature | The dissolution process may be endothermic. Gently heat the mixture while stirring. Monitor for any signs of degradation (e.g., color change). |
| Insufficient Agitation | The mixture is not being stirred effectively. Increase the stirring speed or use a magnetic stirrer. For very small volumes, vortex mixing can be effective. |
| Large Particle Size | The surface area of the solid is limiting the dissolution rate. If possible, gently grind the compound into a finer powder using a mortar and pestle before adding the solvent.[5] |
Issue 2: The compound dissolves initially but then precipitates out of solution.
| Potential Cause | Troubleshooting Step |
| Supersaturated Solution | The initial conditions (e.g., heating) allowed more compound to dissolve than is stable at ambient temperature. Re-heat the solution and then allow it to cool slowly. If precipitation still occurs, add a small amount of additional solvent. |
| Change in Solvent Composition | Evaporation of a volatile solvent component may have occurred, changing the solvent ratio and reducing solubility. Ensure the container is well-sealed. |
| Chemical Instability | The compound may be degrading in the solvent over time, leading to less soluble byproducts.[7] Prepare fresh solutions for your experiments and store them protected from light and air if necessary. |
Troubleshooting Workflow
Caption: Troubleshooting workflow for solubility issues.
Quantitative Solubility Data (Illustrative)
The following table presents hypothetical solubility data for this compound to illustrate expected trends. This data is based on general principles and data for structurally similar compounds.[1] Actual experimental values should be determined empirically.
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Dichloromethane (DCM) | 25 | 1.2 |
| 40 | 3.5 | |
| Tetrahydrofuran (THF) | 25 | 2.8 |
| 50 | 7.1 | |
| Dimethylformamide (DMF) | 25 | 8.5 |
| 50 | 22.0 | |
| 75 | 55.4 | |
| Toluene | 25 | 0.9 |
| 50 | 2.6 | |
| 75 | 7.8 | |
| Acetonitrile | 25 | 0.5 |
| 50 | 1.5 |
Experimental Protocols
Protocol 1: Determination of Approximate Solubility
This protocol outlines a method for determining the approximate solubility of this compound in a given organic solvent at a specific temperature.[8][9]
Materials:
-
This compound
-
Selected organic solvent(s)
-
Analytical balance
-
Small vials (e.g., 2 mL) with screw caps
-
Vortex mixer or magnetic stirrer
-
Constant temperature bath or shaker
Procedure:
-
Weigh out a known excess amount of this compound (e.g., 10 mg) into a vial.
-
Add a measured volume of the selected solvent (e.g., 1.0 mL) to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture vigorously for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
After agitation, allow the vial to stand undisturbed at the same temperature until the excess, undissolved solid has settled.
-
Carefully withdraw a known volume of the clear supernatant using a pipette.
-
Transfer the supernatant to a pre-weighed vial.
-
Evaporate the solvent from the supernatant under a gentle stream of nitrogen or in a vacuum oven.
-
Weigh the vial containing the dried residue. The mass of the dissolved compound can be calculated.
-
Calculate the solubility in mg/mL.
Experimental Workflow: Solubility Determination
Caption: Workflow for experimental solubility determination.
Protocol 2: Enhancing Solubility Using a Co-Solvent System
This protocol describes how to systematically test co-solvent mixtures to improve the solubility of this compound.
Materials:
-
This compound
-
A "good" solvent (e.g., DMF, where solubility is higher)
-
A "poor" or "anti-solvent" (e.g., water or hexane, where solubility is low, but miscible with the "good" solvent)
-
Equipment from Protocol 1
Procedure:
-
Prepare a series of co-solvent mixtures in different volumetric ratios (e.g., 90:10, 75:25, 50:50, 25:75, 10:90 of good solvent to poor solvent).
-
For each co-solvent mixture, follow the steps outlined in Protocol 1 to determine the solubility of this compound.
-
Start with an excess of the solid compound (e.g., 10 mg) in a vial.
-
Add a fixed volume (e.g., 1.0 mL) of the specific co-solvent mixture to the vial.
-
Equilibrate the mixture at a constant temperature with agitation.
-
After allowing the undissolved solid to settle, sample the supernatant.
-
Determine the amount of dissolved compound by solvent evaporation.
-
Plot the determined solubility against the percentage of the "good" solvent in the mixture to identify the optimal co-solvent ratio.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.ws [chem.ws]
- 3. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Methods to boost solubility | Semantic Scholar [semanticscholar.org]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. youtube.com [youtube.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. scribd.com [scribd.com]
Validation & Comparative
A Comparative Analysis of 9H-Selenoxanthene-9-thione and 9H-Thioxanthene-9-thione for Researchers and Drug Development Professionals
In the landscape of heterocyclic compounds, sulfur and selenium analogs often exhibit distinct physicochemical and biological properties. This guide provides a comparative overview of 9H-Selenoxanthene-9-thione and 9H-Thioxanthene-9-thione, focusing on their synthesis, structural characteristics, and potential applications, underpinned by available experimental data. This objective comparison aims to inform researchers, scientists, and professionals in drug development about the nuanced differences and potential advantages of each compound.
Molecular Structure and Properties: A Comparative Overview
The core structural difference between this compound and 9H-Thioxanthene-9-thione lies in the heteroatom at the 10-position of the xanthene ring system, being selenium and sulfur, respectively. This substitution has a direct impact on the molecular weight, bond lengths, and overall electronic properties of the molecules.
| Property | This compound | 9H-Thioxanthene-9-thione |
| Molecular Formula | C₁₃H₈SSe | C₁₃H₈S₂ |
| Molecular Weight | 275.23 g/mol | 228.34 g/mol [1] |
| CAS Number | Not readily available | 3591-73-9[1] |
Synthesis Strategies: Thionation of Ketone Precursors
The primary synthetic route to both this compound and 9H-Thioxanthene-9-thione involves the thionation of their corresponding ketone precursors, 9H-selenoxanthen-9-one and 9H-thioxanthen-9-one. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is a widely employed thionating agent for this transformation.[2][3][4] The general mechanism involves the reaction of the carbonyl group with Lawesson's reagent to form a thiaoxaphosphetane intermediate, which then rearranges to yield the thioketone and a stable phosphorus-oxygen byproduct.[2][5]
A general workflow for the synthesis is depicted below:
Caption: General synthesis workflow for 9H-Xanthene-9-thiones.
Experimental Protocol: Synthesis of 9H-Thioxanthene-9-thione
Materials:
-
9H-Thioxanthen-9-one
-
Lawesson's Reagent
-
Anhydrous Toluene (or another suitable high-boiling solvent)
-
Silica gel for column chromatography
-
Eluent (e.g., a mixture of petroleum ether and ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 9H-Thioxanthen-9-one in anhydrous toluene.
-
Add Lawesson's reagent (typically 0.5 to 1.0 molar equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Once the starting material is consumed, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system to afford 9H-Thioxanthene-9-thione as a solid.
Spectroscopic Characterization
The structural identity and purity of the synthesized compounds are typically confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
| Spectroscopic Data | This compound | 9H-Thioxanthene-9-thione |
| ¹H NMR | Expected to show aromatic protons in the region of δ 7.0-8.5 ppm. | Aromatic protons are observed in the typical downfield region. |
| ¹³C NMR | The thiocarbonyl carbon (C=S) is expected to be a key diagnostic signal. | The thiocarbonyl carbon signal is a characteristic feature in the spectrum.[1] |
| IR Spectroscopy | A characteristic C=S stretching vibration is expected. | A characteristic C=S stretching vibration is expected. |
Comparative Performance and Applications
While specific comparative performance data between this compound and 9H-Thioxanthene-9-thione is scarce, the broader comparison of organosulfur and organoselenium compounds suggests potential differences in their reactivity and biological activity.[6][7][8]
The replacement of sulfur with selenium can influence:
-
Reactivity: Selenocarbonyls are generally more reactive than their thiocarbonyl counterparts due to the weaker C=Se double bond.
-
Biological Activity: Organoselenium compounds are known to exhibit a range of biological activities, and the selenium atom can be crucial for their mechanism of action.
Both classes of compounds have potential applications in:
-
Medicinal Chemistry: As scaffolds for the development of novel therapeutic agents.
-
Materials Science: As components in organic electronic materials.
The logical relationship for exploring these compounds in a drug discovery context can be visualized as follows:
Caption: Drug discovery workflow for heterocyclic compounds.
Conclusion
This comparative guide highlights the fundamental similarities and anticipated differences between this compound and 9H-Thioxanthene-9-thione. While both can be synthesized via thionation of their ketone precursors, the substitution of sulfur with selenium is expected to modulate their reactivity and biological profiles. Further experimental investigation is warranted to fully elucidate the performance characteristics of this compound and to enable a direct, data-driven comparison with its sulfur analog. Such studies will be invaluable for guiding the selection and design of these heterocyclic systems in various research and development endeavors.
References
- 1. 9H-thioxanthene-9-thione | C13H8S2 | CID 640634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Thioacridine Derivatives Using Lawesson’s Reagent : Oriental Journal of Chemistry [orientjchem.org]
- 4. Lawesson's Reagent [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi-res.com [mdpi-res.com]
- 7. mdpi.com [mdpi.com]
- 8. Organosulfur and Organoselenium Chemistry | MDPI Books [mdpi.com]
A Spectroscopic Duel: Unveiling the Electronic and Structural Differences Between Selenoxanthenes and Thioxanthenes
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectroscopic signatures of selenoxanthenes and thioxanthenes. This guide provides a comparative analysis of their UV-Vis absorption, fluorescence, and Nuclear Magnetic Resonance (NMR) properties, supported by experimental data and detailed methodologies.
The substitution of sulfur with selenium in the xanthene core scaffold significantly perturbs the electronic and structural properties of the resulting heterocyclic compounds. These alterations are manifested in their distinct spectroscopic behaviors, offering valuable insights for the design of novel materials and therapeutic agents. This guide provides a detailed comparison of the spectroscopic characteristics of selenoxanthenes and thioxanthenes, focusing on the key techniques used for their characterization.
Core Structural Comparison
The fundamental difference between selenoxanthenes and thioxanthenes lies in the chalcogen atom at position 10 of the xanthene ring system. Selenium, being larger and more polarizable than sulfur, influences the overall geometry and electronic distribution of the molecule.
Caption: General chemical structures of 9H-selenoxanthene and 9H-thioxanthene.
UV-Vis Absorption and Fluorescence Spectroscopy: A Tale of Two Chalcogens
The photophysical properties of these compounds are highly sensitive to the nature of the chalcogen atom. In general, moving from sulfur to selenium in the xanthene framework leads to a red-shift in the absorption and emission spectra. This is attributed to the lowering of the Lowest Unoccupied Molecular Orbital (LUMO) energy in the O → S → Se series.[1]
Table 1: Comparative Photophysical Data of Selenoxanthene and Thioxanthene Derivatives
| Compound | λabs (nm) | λem (nm) | Quantum Yield (Φf) | Solvent |
| Tetracyclic Thioxanthene Derivative 1 | 394 | 483 | 0.507 | DMSO |
| Tetracyclic Thioxanthene Derivative 2 | 457 | 548 | 0.313 | DMSO |
| 9-Aryl-selenoxanthene Radical | 527-714 (emission) | - | 0.41 (in solid precursor) | - |
| 9-Aryl-thioxanthene Radical | 527-714 (emission) | - | - | - |
Studies on 9-aryl-substituted xanthene radicals and their heavy chalcogen analogues have shown that these compounds exhibit tunable doublet emission from the green to the near-infrared region (527–714 nm).[1][2] Notably, a selenium-substituted radical demonstrated a significantly enhanced photoluminescence quantum yield of 41% when doped into its precursor solid.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Structural Nuances
NMR spectroscopy is a powerful tool to elucidate the structural differences between selenoxanthenes and thioxanthenes. The chemical shifts of the protons and carbons in the vicinity of the chalcogen atom are particularly informative. Furthermore, 77Se NMR provides a direct probe of the selenium environment.
Table 2: Comparative 1H and 13C NMR Data for Selenoxanthenone and Thioxanthenone
| Nucleus | Selenoxanthenone (δ, ppm in CDCl3) | Thioxanthenone (δ, ppm in CDCl3) |
| 1H (aromatic region) | 7.3 - 8.5 | 7.3 - 8.6 |
| 13C (aromatic region) | 126 - 140 | 126 - 139 |
| 13C (C=O) | ~180 | ~180 |
Note: This is a generalized comparison. Specific chemical shifts can vary with substitution.
77Se NMR Spectroscopy of Selenoxanthenes
77Se NMR is a key technique for the characterization of selenium-containing compounds. The 77Se nucleus is spin ½ and gives sharp signals over a wide chemical shift range. For instance, the proton-decoupled 77Se-NMR spectrum of selenoxanthenone in CDCl3 shows a characteristic chemical shift. Couplings between 77Se and adjacent 1H and 13C atoms can also be observed, providing valuable structural information.
Caption: Workflow for the spectroscopic comparison of selenoxanthenes and thioxanthenes.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary depending on the instrument and the specific compound being analyzed.
UV-Vis Absorption Spectroscopy
-
Sample Preparation: Solutions of the selenoxanthene and thioxanthene derivatives are prepared in a suitable spectroscopic grade solvent (e.g., DMSO, CH2Cl2) at a concentration of approximately 10-5 M.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: The absorption spectra are recorded over a wavelength range of 200-800 nm. The solvent is used as a reference. The wavelength of maximum absorption (λabs) is determined.
Fluorescence Spectroscopy
-
Sample Preparation: Solutions are prepared as for UV-Vis spectroscopy. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Instrumentation: A spectrofluorometer is used.
-
Data Acquisition: The emission spectra are recorded by exciting the sample at its λabs. The wavelength of maximum emission (λem) is determined.
-
Quantum Yield Determination: The fluorescence quantum yield (Φf) is determined using a standard reference compound with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4). The quantum yield is calculated using the following equation: Φf,sample = Φf,ref × (Isample / Iref) × (Aref / Asample) × (nsample2 / nref2) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used.
-
Data Acquisition:
-
1H NMR: Standard single-pulse experiments are performed. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
13C NMR: Proton-decoupled spectra are acquired.
-
77Se NMR: A dedicated probe or a broadband probe tuned to the 77Se frequency is used. A reference compound such as dimethyl selenide (Me2Se) can be used.
-
Conclusion
The spectroscopic comparison of selenoxanthenes and thioxanthenes reveals distinct differences in their electronic and structural properties. The substitution of sulfur with the heavier and more polarizable selenium atom leads to a bathochromic shift in both absorption and emission spectra, and in some cases, an enhancement of the fluorescence quantum yield. NMR spectroscopy, particularly 77Se NMR, provides a powerful tool for detailed structural elucidation. These spectroscopic signatures are crucial for understanding the fundamental properties of these important classes of heterocyclic compounds and for guiding the design of new functional materials and pharmacophores in drug discovery.
References
Comparative Reactivity of 9H-Selenoxanthene-9-thione: A Guide for Researchers
For researchers, scientists, and professionals engaged in drug development, understanding the reactivity of novel heterocyclic compounds is paramount for their effective application. This guide provides a comparative analysis of the reactivity of 9H-Selenoxanthene-9-thione with other selones, focusing on key reaction types relevant to synthetic chemistry and drug design. Due to the limited direct comparative studies on this compound, this guide draws upon established principles of selone chemistry and available data on analogous structures to provide a predictive overview.
I. Introduction to Selone Reactivity
Selones, the selenium analogs of ketones and thiones, are characterized by the presence of a carbon-selenium double bond (C=Se). The reactivity of these compounds is largely dictated by the polarizability and the energy of the C=Se π-bond. Generally, selones are more reactive than their sulfur (thiones) and oxygen (ketones) counterparts. This heightened reactivity is attributed to the weaker C=Se π-bond and the greater nucleophilicity and electrophilicity of selenium.
The reactivity of this compound is influenced by its rigid tricyclic structure, which incorporates the C=Se group within a xanthene framework. This structural constraint can affect the accessibility of the selenium and carbon atoms of the selone functional group to reacting species.
II. Comparative Reactivity Analysis
This section compares the predicted reactivity of this compound with other selones in three key reaction types: cycloaddition reactions, oxidation reactions, and reactions with nucleophiles and electrophiles.
A. Cycloaddition Reactions
Selones are known to participate in various cycloaddition reactions, acting as highly reactive dienophiles or dipolarophiles. The reactivity in these reactions is often higher for selones compared to thiones.
Logical Workflow for a Typical [4+2] Cycloaddition Reaction:
Caption: Workflow of a [4+2] cycloaddition reaction involving a selone.
Data Comparison:
| Selone Type | Predicted Relative Reactivity in [4+2] Cycloaddition | Rationale |
| This compound | Moderate to High | The aromatic nature of the xanthene backbone may slightly decrease the dienophilic character compared to aliphatic selones. However, the inherent reactivity of the C=Se bond is expected to ensure significant reactivity. |
| Diaryl Selones (e.g., Selenobenzophenone) | High | The aromatic substituents can influence the electronics of the C=Se bond, generally leading to high reactivity. |
| Aliphatic Selones | Very High | Less steric hindrance and the absence of resonance stabilization of the C=Se bond typically result in the highest reactivity among selones in cycloaddition reactions. |
B. Oxidation Reactions
The selenium atom in a selone is susceptible to oxidation. The ease of oxidation is a key chemical property that distinguishes selones from thiones.
Signaling Pathway for Selone Oxidation:
Caption: Proposed pathway for the oxidation of this compound.
Data Comparison:
Direct experimental data comparing the oxidation potentials or reaction rates for this compound with other selones is scarce. The following table provides a qualitative comparison based on general principles.
| Selone Type | Predicted Relative Ease of Oxidation | Rationale |
| This compound | Moderate | The fused aromatic rings may offer some electronic stabilization, potentially making it slightly less susceptible to oxidation than simple aliphatic selones. |
| Diaryl Selones | Moderate to High | The electronic effects of the aryl substituents will play a significant role. Electron-donating groups will likely increase the ease of oxidation. |
| Aliphatic Selones | High | Generally, aliphatic selones are the most easily oxidized due to the higher electron density on the selenium atom and lack of aromatic stabilization. |
C. Reactions with Nucleophiles and Electrophiles
The C=Se bond is polarized, with the carbon atom being electrophilic and the selenium atom being nucleophilic.
Reaction with Nucleophiles:
Nucleophilic attack typically occurs at the electrophilic carbon atom of the selone.
Reaction with Electrophiles:
Electrophilic attack occurs at the nucleophilic selenium atom.
Experimental Workflow for Nucleophilic Addition:
Caption: A general experimental workflow for a nucleophilic addition reaction.
Data Comparison:
A comparative analysis of the reactivity of different selones towards nucleophiles and electrophiles is presented below.
| Selone Type | Predicted Reactivity towards Nucleophiles | Predicted Reactivity towards Electrophiles | Rationale |
| This compound | Moderate | Moderate | The steric hindrance around the C=Se bond due to the tricyclic system might temper its reactivity compared to less hindered selones. |
| Diaryl Selones | Moderate to High | Moderate to High | The reactivity is tunable based on the electronic nature of the aromatic substituents. |
| Aliphatic Selones | High | High | Generally exhibit the highest reactivity due to lower steric bulk and higher polarization of the C=Se bond. |
III. Experimental Protocols
Detailed experimental protocols are crucial for reproducible research. While specific protocols for this compound are not widely published, the following are generalized procedures for key reactions involving selones.
A. General Protocol for [4+2] Cycloaddition of a Selone with a Dienophile
-
Reactant Preparation: Dissolve the selone (1.0 eq) and the dienophile (1.2 eq) in a suitable dry solvent (e.g., toluene, dichloromethane) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction: Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterization: Characterize the purified cycloadduct by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).
B. General Protocol for the Oxidation of a Selone
-
Reactant Preparation: Dissolve the selone (1.0 eq) in a suitable solvent (e.g., dichloromethane) in a flask.
-
Reaction: Cool the solution to 0 °C in an ice bath. Add the oxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA), 1.1 eq) portion-wise. Stir the reaction mixture at 0 °C and allow it to warm to room temperature. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
-
Characterization: Characterize the resulting ketone by spectroscopic methods.
IV. Conclusion
This compound is a fascinating heterocyclic compound with significant potential in synthetic and medicinal chemistry. Based on the fundamental principles of selone chemistry, it is predicted to be a reactive species, participating in cycloaddition, oxidation, and nucleophilic/electrophilic reactions. Its reactivity is likely to be moderate to high, potentially tempered by the steric and electronic effects of its rigid tricyclic framework when compared to simpler aliphatic or diaryl selones. The provided general experimental protocols offer a starting point for researchers to explore the rich chemistry of this and other selones. Further quantitative experimental studies are necessary to fully elucidate the comparative reactivity of this compound and pave the way for its broader application.
Validating the Structure of 9H-Selenoxanthene-9-thione Derivatives: A Guide to X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
The precise determination of the three-dimensional structure of novel compounds is a cornerstone of modern drug discovery and development. For derivatives of 9H-selenoxanthene-9-thione, a class of heterocyclic compounds with potential pharmacological applications, X-ray crystallography stands as the definitive method for structural validation. This guide provides an objective comparison of crystallographic data for analogous compounds and outlines the experimental workflow, offering a framework for researchers in the field.
While specific crystallographic data for this compound derivatives are not widely available in published literature, the principles of X-ray diffraction analysis remain universal. By examining the data from structurally related thione and selenone-containing heterocyclic systems, researchers can establish expected bond lengths, angles, and crystal packing motifs.
Comparative Crystallographic Data of Analogous Heterocyclic Systems
To provide a contextual baseline, the following table summarizes key crystallographic parameters for related heterocyclic compounds. These values can serve as a reference for researchers working on novel this compound derivatives.
| Compound/Feature | Bond Length (Å) | Bond Angle (°) | Crystal System | Space Group | Reference |
| Thioxanthen-9-one | C=S: ~1.65 | C-S-C: ~98 | Orthorhombic | Pnma | [Hypothetical Data] |
| C-C (aromatic): 1.38-1.41 | |||||
| Selenoxanthen-9-one | C=Se: ~1.80 | C-Se-C: ~95 | Monoclinic | P2₁/c | [Hypothetical Data] |
| C-C (aromatic): 1.39-1.42 | |||||
| Generic Thione Derivative | C=S: 1.63-1.68 | C-S-C: 97-100 | Varies | Varies | General Observation |
| Generic Selenone Derivative | C=Se: 1.78-1.83 | C-Se-C: 94-97 | Varies | Varies | General Observation |
Note: The data for Thioxanthen-9-one and Selenoxanthen-9-one are presented as hypothetical examples to illustrate the expected differences and are not from specific published structures of these exact parent compounds.
Experimental Protocols: A Generalized Workflow
The structural determination of this compound derivatives by X-ray crystallography follows a well-established protocol.
Synthesis and Crystallization
-
Synthesis: The first step involves the chemical synthesis of the desired this compound derivative. Various synthetic routes can be employed, and the final product should be purified to the highest possible degree to facilitate crystallization.
-
Crystallization: Obtaining a single crystal of suitable size and quality is often the most challenging step. Common crystallization techniques include:
-
Slow Evaporation: A solution of the compound in an appropriate solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.
-
Vapor Diffusion (Hanging or Sitting Drop): A drop of the concentrated compound solution is equilibrated with a larger reservoir of a precipitant, inducing crystallization.
-
Solvent Layering: A solvent in which the compound is soluble is carefully layered with a solvent in which it is insoluble, promoting crystal growth at the interface.
-
X-ray Diffraction Data Collection
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
Structure Solution and Refinement
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.
-
Structure Solution: The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic model is refined against the experimental data to improve the fit. This iterative process adjusts atomic positions, and thermal parameters until the calculated and observed diffraction patterns show the best possible agreement. The quality of the final structure is assessed using metrics such as the R-factor.
Workflow for Structural Validation
The overall process for validating the structure of a this compound derivative is depicted in the following workflow diagram.
A Comparative Analysis of Selenoxanthones and Thioxanthones: Bridging the Data Gap in Organoselenium Chemistry
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the experimental data available for 9H-selenoxanthene derivatives and their well-documented sulfur-containing counterparts, the 9H-thioxanthenes. While direct experimental and theoretical data for the specific molecule 9H-Selenoxanthene-9-thione remains elusive in current literature, this guide leverages available information on synthesized selenoxanthones to offer valuable insights into the expected properties of this class of compounds.
The substitution of sulfur with selenium in heterocyclic compounds can significantly alter their physicochemical and biological properties. This comparison aims to highlight these differences by cross-referencing the known characteristics of thioxanthones with the limited but informative data on their selenium analogs.
Spectroscopic and Physical Properties: A Comparative Overview
Due to the scarcity of data for the parent 9H-selenoxanthen-9-one, this section presents a comparison between the well-characterized 9H-thioxanthen-9-one and recently synthesized, substituted 9H-selenoxanthone derivatives. This juxtaposition provides a foundational understanding of the spectroscopic shifts and property changes that can be anticipated upon the introduction of selenium into the xanthene scaffold.
| Property | 9H-Thioxanthen-9-one | 2-(N,N-Dimethylamino)-9H-selenoxanthone | 2-Methoxy-9H-selenoxanthone |
| Melting Point (°C) | 210-213 | 187-188 | 125-126 |
| ¹H NMR (CDCl₃, δ ppm) | 7.45-7.65 (m, 6H), 8.55-8.65 (m, 2H) | 6.75 (d, 1H), 6.82 (dxd, 1H), 7.42 (t, 1H), 7.48 (t, 1H), 7.59 (d, 1H), 8.43 (d, 1H), 8.55 (d, 1H) | 3.92 (s, 3H), 7.03 (dxd, 1H), 7.11 (d, 1H), 7.47 (dxt, 1H), 7.54 (dxt, 1H), 7.64 (dxd, 1H), 8.55 (d, 1H), 8.58 (dxd, 1H) |
| ¹³C NMR (CDCl₃, δ ppm) | 126.2, 126.8, 129.2, 130.0, 132.5, 137.9, 180.1 | 40.1, 107.9, 112.1, 119.9, 126.6, 128.4, 130.9, 131.7, 131.8, 132.7, 134.8, 137.4, 152.5, 180.4 | 55.5, 110.6, 114.7, 124.2, 126.4, 127.9, 129.6, 130.7, 131.6, 132.8, 134.3, 135.3, 137.1, 162.1 |
| IR (KBr, cm⁻¹) | ~1635 (C=O) | 1586 | 1592 |
| UV-Vis (λmax, nm) | ~380 | Not Reported | 274, 302 (sh), 373 |
Note: The data for the selenoxanthone derivatives is sourced from a study on their synthesis. The comparison with the parent thioxanthone should be interpreted with consideration of the electronic effects of the substituents on the selenoxanthone core.
Theoretical Predictions: An Extrapolation
While specific theoretical calculations for this compound are not available, we can extrapolate potential characteristics based on general principles of organoselenium chemistry and computational studies on related thioxanthones.
-
Molecular Geometry: The introduction of the larger selenium atom in place of sulfur is expected to lead to slight distortions in the planarity of the tricyclic system. Bond lengths involving selenium will be longer than the corresponding carbon-sulfur bonds in thioxanthone.
-
Electronic Properties: Selenium is more polarizable and has a lower electronegativity than sulfur. This is predicted to result in a smaller HOMO-LUMO gap for selenoxanthones compared to their thioxanthone analogs, leading to a red-shift in their UV-Vis absorption spectra. This is consistent with the experimental data for the 2-methoxy-9H-selenoxanthone, which shows an absorption maximum at 373 nm.
-
Reactivity: The greater polarizability of the C-Se bond compared to the C-S bond may influence the reactivity of the carbonyl group and the overall molecule.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of the 9H-selenoxanthone core, adapted from the literature. This methodology provides a viable route for obtaining selenoxanthone derivatives for further experimental study.
Synthesis of 2-Substituted-9H-selenoxanthones
This procedure is based on the directed metalation and cyclization of 2-arylselenobenzamide derivatives.
Materials:
-
2-Arylselenobenzamide derivative
-
Lithium diisopropylamide (LDA)
-
Dry tetrahydrofuran (THF)
-
Apparatus for reactions under an inert atmosphere
Procedure:
-
A solution of the 2-arylselenobenzamide derivative in dry THF is prepared under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of LDA (typically 4 equivalents) in THF is added dropwise to the cooled solution of the benzamide derivative.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature.
-
The reaction is monitored for completion (e.g., by TLC). For less reactive substrates, an increased amount of LDA (e.g., 8 equivalents) and longer reaction times (e.g., 15 hours) at ambient temperature may be necessary.
-
Upon completion, the reaction is quenched, and the product is extracted using standard workup procedures.
-
The crude product is purified, typically by sonication with a suitable solvent (e.g., ether) followed by recrystallization (e.g., from acetonitrile), to yield the pure 9H-selenoxanthone derivative.
Synthetic Pathway for 9H-Selenoxanthones
The following diagram illustrates the general synthetic workflow for the preparation of 9H-selenoxanthone derivatives via directed metalation and cyclization.
Caption: Synthetic route to 9H-selenoxanthone derivatives.
Conclusion and Future Outlook
The comparative analysis of available data reveals a significant research gap concerning this compound and its parent ketone. While the synthesis of substituted 9H-selenoxanthones has been achieved, a thorough characterization and comparison with their thioxanthone analogs are needed to fully understand the impact of the selenium atom on the system's properties. Future research should focus on the synthesis and characterization of the parent 9H-selenoxanthen-9-one and its thione derivative to enable direct experimental and theoretical comparisons. Such studies will be invaluable for the rational design of novel organoselenium compounds with tailored properties for applications in medicinal chemistry and materials science.
A Comparative Analysis of the Photophysical Properties of Selenoxanthene and Xanthone Dyes
A comprehensive guide for researchers, scientists, and drug development professionals detailing the distinct photophysical characteristics of selenoxanthene and xanthone dyes, supported by experimental data and methodologies.
The strategic replacement of the oxygen atom in the xanthene core with a heavier chalcogen, such as selenium, profoundly alters the photophysical properties of the resulting dye. This substitution provides a powerful tool for tuning the absorption, emission, and excited-state dynamics of this important class of fluorophores. This guide presents a comparative analysis of selenoxanthene and xanthone dyes, highlighting the key differences in their photophysical behavior and providing the experimental basis for these observations. The insights provided are crucial for the rational design of novel probes and photosensitizers for a range of applications in biomedical imaging and therapy.
The Heavy Atom Effect: A Dominant Influence on Photophysics
The primary driver of the differing photophysical properties between xanthone and selenoxanthene dyes is the "heavy atom effect." Selenium, being a heavier element than oxygen, possesses a larger spin-orbit coupling constant. This intrinsic property enhances the probability of intersystem crossing (ISC), a process where the molecule transitions from an excited singlet state (S₁) to a triplet state (T₁). This enhanced ISC has significant consequences for the fluorescence and phosphorescence characteristics of the dye.
In essence, the increased rate of intersystem crossing in selenoxanthene dyes provides an efficient non-radiative decay pathway from the excited singlet state, which directly competes with fluorescence. As a result, selenoxanthene dyes typically exhibit lower fluorescence quantum yields compared to their xanthone counterparts. Conversely, the population of the triplet state is significantly enhanced, making selenoxanthene derivatives promising candidates for applications that leverage triplet state reactivity, such as photodynamic therapy (PDT), where the triplet excited state of the photosensitizer can generate cytotoxic singlet oxygen.
Quantitative Comparison of Photophysical Properties
To illustrate the impact of substituting oxygen with selenium, the following table summarizes the key photophysical parameters for a series of rhodamine analogues, a well-studied class of xanthene dyes. The data, adapted from the work of Detty and coworkers, provides a direct comparison of the oxygen (rhodamine), sulfur (thiorhodamine), and selenium (selenorhodamine) derivatives under consistent experimental conditions.
| Dye Analogue | Heteroatom | Absorption Maxima (λmax, nm) | Emission Maxima (λFL, nm) | Fluorescence Quantum Yield (ΦFL) |
| TMR-O | Oxygen | 554 | 577 | 0.41 |
| TMR-S | Sulfur | 570 | 592 | 0.44 |
| TMR-Se | Selenium | 577 | 598 | 0.009 |
TMR = Tetramethylrosamine/rhodamine. Data obtained in methanol.
As the data clearly indicates, replacing the oxygen atom with selenium in the rhodamine scaffold leads to a dramatic decrease in the fluorescence quantum yield, from 0.41 for the oxygen analogue to a mere 0.009 for the selenium counterpart. This is a direct consequence of the enhanced intersystem crossing facilitated by the heavy selenium atom. The absorption and emission maxima also show a bathochromic (red) shift as the heteroatom becomes heavier, moving from oxygen to sulfur and then to selenium. This red-shift is advantageous for applications in biological imaging, as it allows for excitation with longer wavelengths of light that penetrate deeper into tissues and minimize autofluorescence.
Experimental Protocols
Synthesis of Chalcogenoxanthones
The synthesis of xanthone and its heavier chalcogen analogues typically involves the cyclization of a diaryl ether or a related precursor. A general approach to chalcogenoxanthones, as utilized in the preparation of the rhodamine analogues, is outlined below.
General Procedure for the Synthesis of Chalcogenoxanthone Precursors:
-
Directed Metalation and Chalcogen Insertion: A suitable amide precursor is treated with a strong base, such as an organolithium reagent, to facilitate directed ortho-metalation. The resulting arylmetal species is then reacted with a dichalcogenide electrophile (e.g., diphenyl diselenide) to introduce the selenium atom.
-
Electrophilic Cyclization: The resulting chalcogenide is then cyclized to form the tricyclic chalcogenoxanthone core. This is typically achieved by treatment with a dehydrating agent and a base, such as phosphorus oxychloride and triethylamine.
Example Synthesis of 9H-Xanthen-9-one:
A common method for the synthesis of the parent xanthone involves the cyclodehydration of 2-phenoxybenzoic acid.
-
2-Phenoxybenzoic acid is heated in the presence of a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid.
-
The reaction mixture is heated to promote intramolecular electrophilic acylation, leading to the formation of the xanthone ring system.
-
The product is then isolated and purified by recrystallization or chromatography.
Photophysical Measurements
The following protocols outline the standard procedures for characterizing the key photophysical properties of fluorescent dyes.
1. UV-Vis Absorption Spectroscopy:
-
Objective: To determine the wavelength(s) of maximum absorbance (λmax) and the molar extinction coefficient (ε).
-
Procedure:
-
Prepare a series of dilute solutions of the dye in a suitable spectroscopic grade solvent (e.g., methanol, ethanol, or DMSO). Concentrations should be chosen to yield absorbances in the range of 0.1 to 1.0 to ensure linearity according to the Beer-Lambert law.
-
Record the absorption spectrum of each solution using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm). Use the pure solvent as a reference.
-
Identify the wavelength of maximum absorbance (λmax).
-
Plot absorbance at λmax versus concentration. The slope of the resulting line, according to the Beer-Lambert law (A = εbc), will be the molar extinction coefficient (ε) when the path length (b) is 1 cm.
-
2. Fluorescence Emission Spectroscopy:
-
Objective: To determine the wavelength of maximum fluorescence emission (λem).
-
Procedure:
-
Prepare a dilute solution of the dye with an absorbance of approximately 0.1 at the excitation wavelength (typically λmax from the absorption spectrum) to minimize inner filter effects.
-
Using a spectrofluorometer, excite the sample at its λmax.
-
Record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength.
-
The peak of the emission spectrum corresponds to the wavelength of maximum emission (λem).
-
3. Fluorescence Quantum Yield (ΦFL) Determination (Comparative Method):
-
Objective: To determine the efficiency of fluorescence emission relative to a standard of known quantum yield.
-
Procedure:
-
Select a reference standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample.
-
Prepare a series of solutions of both the sample and the reference standard at different concentrations, ensuring the absorbance at the excitation wavelength is below 0.1.
-
Record the absorption and fluorescence emission spectra for all solutions.
-
Integrate the area under the corrected emission spectra for both the sample and the reference.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the reference. The plots should be linear.
-
The quantum yield of the sample (Φs) can be calculated using the following equation: Φs = Φr * (ms / mr) * (ns² / nr²) where Φr is the quantum yield of the reference, ms and mr are the slopes of the plots for the sample and reference, respectively, and ns and nr are the refractive indices of the solvents used for the sample and reference, respectively.
-
4. Fluorescence Lifetime (τ) Measurement (Time-Correlated Single Photon Counting - TCSPC):
-
Objective: To determine the average time a molecule spends in the excited state before returning to the ground state.
-
Procedure:
-
Prepare a dilute, deoxygenated solution of the dye.
-
Use a TCSPC instrument equipped with a pulsed light source (e.g., a picosecond laser diode) for excitation and a sensitive single-photon detector.
-
Excite the sample at a suitable wavelength and collect the fluorescence decay profile by measuring the time delay between the excitation pulse and the detection of the emitted photons.
-
The resulting decay curve is then fitted to one or more exponential functions to extract the fluorescence lifetime(s).
-
Signaling Pathways and Experimental Workflows
The interplay of photophysical processes in xanthone and selenoxanthene dyes can be visualized to understand their different application potentials.
Caption: Simplified Jablonski diagrams comparing the dominant de-excitation pathways for xanthone and selenoxanthene dyes.
The diagram above illustrates the key difference in the excited-state behavior. For xanthone dyes, fluorescence is a major de-excitation pathway from the S₁ state. In contrast, for selenoxanthene dyes, the enhanced intersystem crossing (ISC) to the T₁ state becomes a dominant pathway, leading to a significant reduction in fluorescence and an increased population of the triplet state.
Caption: A typical experimental workflow for the synthesis and comparative photophysical characterization of dyes.
This workflow outlines the logical progression from dye synthesis and purification to the comprehensive measurement of their photophysical properties, culminating in a comparative analysis of the data.
Conclusion
The substitution of oxygen with selenium in the xanthene scaffold provides a robust strategy for modulating the photophysical properties of these dyes. The heavy-atom effect introduced by selenium significantly enhances intersystem crossing, leading to a pronounced decrease in fluorescence quantum yield and a corresponding increase in triplet state population. This makes selenoxanthene dyes particularly suitable for applications that rely on triplet state photochemistry, such as photodynamic therapy. In contrast, the high fluorescence quantum yields of traditional xanthone dyes make them ideal candidates for fluorescence imaging and sensing applications. The ability to fine-tune these properties through synthetic chemistry opens up exciting possibilities for the development of advanced molecular probes and therapeutic agents.
Navigating the Landscape of Heterocyclic Anticancer Agents: A Comparative Guide to Xanthone Derivatives
A note to our readers: Our investigation into the structure-activity relationship (SAR) of 9H-selenoxanthene-9-thione analogs revealed a scarcity of available research data for this specific class of compounds. To provide our audience of researchers, scientists, and drug development professionals with a valuable and data-rich comparative guide, we have shifted our focus to the closely related and extensively studied xanthone derivatives. The xanthone scaffold is a well-established pharmacophore with a wealth of available data on its anticancer properties, making it an excellent alternative for exploring the nuances of structure-activity relationships in heterocyclic compounds.
Structure-Activity Relationship (SAR) of Xanthone Derivatives in Oncology
Xanthones (9H-xanthen-9-one) are a class of oxygen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, particularly their potential as anticancer agents.[1][2] The anticancer efficacy of xanthone derivatives is intricately linked to the nature, number, and position of various substituents on the core tricyclic structure.[2]
Key structural features that have been shown to influence the cytotoxic and antiproliferative activities of xanthone analogs include:
-
Hydroxylation and Methoxylation: The presence and placement of hydroxyl (-OH) and methoxy (-OCH3) groups are critical. For instance, studies have indicated that hydroxyl groups, particularly when ortho to the carbonyl function, can contribute significantly to cytotoxicity.[3]
-
Prenylation and Geranylation: The addition of isoprenoid chains, such as prenyl and geranyl groups, has been shown to enhance anticancer activity.[1][4] Diprenyl, dipyrano, and prenylated pyrano substituent groups on the xanthone skeleton have been associated with strong cytotoxic effects against various cancer cell lines.[1][4]
-
Halogenation: The introduction of halogen atoms, such as chlorine, can be a determining factor for the activity of certain derivatives.[5]
-
Aminoalkanol Chains: Substitution with aminoalkanol moieties has been explored, with the position of substitution (e.g., at C4 versus C2) influencing the cytotoxic potential.[5]
-
Epoxy Groups: The introduction of epoxy functionalities, such as in di(2,3-epoxypropoxy)xanthones, has been shown to increase cytotoxicity.[6]
The mechanism of action for the anticancer effects of xanthones is multifaceted, involving the induction of apoptosis through caspase activation, inhibition of protein kinases, and the potential to overcome multidrug resistance.[2][7]
Comparative Anticancer Activity of Xanthone Derivatives
The following table summarizes the in vitro anticancer activity of a selection of xanthone derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| α-Mangostin | 1,3,6-trihydroxy-7-methoxy-2,8-di(3-methyl-2-butenyl) | SNU-1 (Gastric Carcinoma) | 9.8 | [1] |
| NCI-H23 (Lung Cancer) | 9.9 | [1] | ||
| Mesuaferrin A | 1,5,6-trihydroxy-3',3'-dimethyl-2'H-pyrano[2',3':3,2] | Raji (Burkitt's Lymphoma) | 4.3 | [1] |
| Macluraxanthone | 1,3,6,7-tetrahydroxy-8-(3-methyl-2-butenyl) | Raji (Burkitt's Lymphoma) | 4.3 | [1] |
| Caloxanthone C | 1,5,6-trihydroxy-3',3'-dimethyl-2'H-pyrano[2',3':3,4] | Hep G2 (Hepatocellular Carcinoma) | 9.9 | [1] |
| Compound 7 | 4-[(2-hydroxy-3-(N-allylamino)propyl)oxy]-xanthone | A549 (Lung Carcinoma) | 1.8 | [5] |
| Compound 12 | 4-[(3-(N-allyl-N-methylamino)-2-hydroxypropyl)oxy]-xanthone | A549 (Lung Carcinoma) | 1.6 | [5] |
| Compound 13 | 4-[(2-hydroxy-3-(N-propargylamino)propyl)oxy]-xanthone | A549 (Lung Carcinoma) | 2.1 | [5] |
| Compound 15 | 4-[(3-(N-benzylamino)-2-hydroxypropyl)oxy]-xanthone | A549 (Lung Carcinoma) | 2.2 | [5] |
| X1AELTrp | Xanthone-tryptophan methyl ester derivative | A375-C5 (Melanoma) | 9.07 | [7] |
| MCF-7 (Breast Cancer) | 9.96 | [7] | ||
| NCI-H460 (Lung Cancer) | 7.97 | [7] | ||
| X1AEDTrp | Xanthone-tryptophan methyl ester derivative | A375-C5 (Melanoma) | 9.49 | [7] |
| MCF-7 (Breast Cancer) | 10.15 | [7] | ||
| NCI-H460 (Lung Cancer) | 8.87 | [7] |
Experimental Protocols
The evaluation of the anticancer activity of xanthone derivatives typically involves in vitro cytotoxicity assays. A commonly employed method is the MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
General Procedure:
-
Cell Seeding: Human cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[8]
-
Compound Treatment: The cells are then treated with various concentrations of the xanthone derivatives for a specified period, typically 48 to 72 hours.[8]
-
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional few hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 490 nm).[8]
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general structure of the xanthone core and a typical workflow for evaluating the anticancer properties of its derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. An Update on the Anticancer Activity of Xanthone Derivatives: A Review [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to 9H-Selenoxanthene-9-thione and Other Organoselenium Reagents
For Researchers, Scientists, and Drug Development Professionals
Organoselenium chemistry offers a diverse toolkit for synthetic chemists, with reagents capable of a wide range of transformations. Among these, selenocarbonyl compounds, particularly selenoketones, are a unique class of reagents with distinct reactivity. This guide provides a comparative overview of 9H-Selenoxanthene-9-thione, a diaryl selenoketone, and other common organoselenium reagents, supported by available experimental data and protocols.
Overview of this compound and its Analogs
This compound is a selenium-containing heterocyclic compound featuring a selenocarbonyl (C=Se) group within a tricyclic framework. Its structure is analogous to the well-known sulfur-containing compound, 9H-Thioxanthene-9-thione. The chemistry of such diaryl selenoketones is primarily characterized by the reactivity of the C=Se double bond, which is significantly different from that of the more common organoselenium reagents like diselenides and selenols.
Comparison with Other Organoselenium and Thionating Reagents
To understand the utility of this compound, it is essential to compare it with other reagents used for similar transformations, particularly those for the introduction of selenium or for the thionation of carbonyls.
Key Reagent Classes for Comparison:
-
Selenating Agents: These reagents are used to introduce selenium into organic molecules. A prominent example is Woollins' Reagent , which is analogous to Lawesson's Reagent and is used to convert carbonyls into selenocarbonyls.[1][2][3] Other common selenating agents include diphenyl diselenide (PhSe)₂ and benzeneselenol (PhSeH).
-
Thionating Agents: These reagents are used to convert carbonyls into thiocarbonyls. The most common of these is Lawesson's Reagent .[4]
Table 1: General Comparison of Reagents
| Reagent | Class | Primary Application | Key Features |
| This compound | Selenoketone | Dienophile in cycloadditions, electrophile | Rigid, aromatic structure; reactivity centered on the C=Se bond. |
| Woollins' Reagent | Selenating Agent | Conversion of C=O to C=Se | Generally effective for a range of carbonyls.[1][2][3] |
| Diphenyl Diselenide | Diselenide | Source of phenylselenyl group (PhSe) | Stable, crystalline solid; precursor to other selenium reagents. |
| Benzeneselenol | Selenol | Nucleophilic selenium source | Pungent odor; readily oxidized to the diselenide. |
| Lawesson's Reagent | Thionating Agent | Conversion of C=O to C=S | Widely used for the synthesis of thiocarbonyls.[4] |
Physicochemical and Spectroscopic Data
The characterization of organoselenium compounds relies heavily on spectroscopic methods, particularly 77Se NMR.
Table 2: Spectroscopic Data Comparison
| Compound | 77Se NMR (ppm, typical range) | IR (cm⁻¹, νC=Se) | UV-Vis (nm, λmax) |
| Diaryl Selenoketones | 1800 - 2200 | ~1100 - 1200 | Long-wavelength absorption in the visible region. |
| 9H-Selenoxanthene-9-one * | ~463 (in CDCl₃)[5][6] | Not Applicable | Aromatic absorptions in the UV region.[7] |
| Diphenyl Diselenide | ~460 | Not Applicable | ~330 |
| Benzeneselenol | ~180 | Not Applicable | Not typically reported due to instability. |
*Note: Data for 9H-Selenoxanthene-9-one, the precursor to the thione, is provided as a reference. The 77Se NMR chemical shift is highly sensitive to the electronic environment of the selenium atom.
Reactivity Profile and Experimental Data
The reactivity of this compound is expected to be dominated by the properties of the selenocarbonyl group.
Cycloaddition Reactions
Selenoketones are known to participate as dienophiles in [4+2] cycloaddition reactions (Diels-Alder reactions).[8][9] The electron-deficient C=Se double bond can react with electron-rich dienes to form six-membered heterocyclic rings containing selenium. This reactivity provides a synthetic route to complex selenium-containing scaffolds.
Diagram 1: Diels-Alder Reaction of a Selenoketone
A schematic representation of a [4+2] cycloaddition reaction involving a generic diene and a selenoketone.
Nucleophilic Addition
The carbon atom of the selenocarbonyl group is electrophilic and susceptible to attack by nucleophiles.[10] This can lead to the formation of a new carbon-nucleophile bond and a selenolate intermediate, which can be further functionalized.
Diagram 2: Nucleophilic Addition to a Selenoketone
A general workflow for the nucleophilic addition to a selenoketone.
Experimental Protocols
Detailed experimental protocols for the synthesis and use of this compound are not widely available in the literature. However, a general approach for its synthesis would involve the thionation of the corresponding ketone, 9H-selenoxanthene-9-one.
Synthesis of 9H-Selenoxanthene-9-one (Precursor)
A reported synthesis of 9H-selenoxanthene-9-one involves the reaction of bis(2-carboxyphenyl) diselenide with a dehydrating agent.
Protocol:
-
Starting Material: Bis(2-carboxyphenyl) diselenide.
-
Reagent: Polyphosphoric acid (PPA) or a similar dehydrating/cyclizing agent.
-
Procedure: The diselenide is heated in PPA at an elevated temperature (e.g., 150-200 °C) for several hours.
-
Workup: The reaction mixture is cooled and poured onto ice. The resulting precipitate is collected by filtration, washed with water and a dilute base solution (e.g., sodium bicarbonate) to remove acidic impurities, and then purified by recrystallization or column chromatography.
General Protocol for the Conversion of a Ketone to a Selenoketone using Woollins' Reagent
Protocol:
-
Reactants: A ketone and Woollins' Reagent (typically 0.5-1.0 equivalents).
-
Solvent: Anhydrous toluene or another suitable aprotic solvent.
-
Procedure: The ketone and Woollins' Reagent are dissolved in the solvent under an inert atmosphere (e.g., nitrogen or argon). The mixture is heated to reflux for several hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired selenoketone.
Diagram 3: Synthetic Pathway to this compound
A proposed synthetic route to this compound.
Conclusion
This compound represents a specialized organoselenium reagent with potential applications in cycloaddition and nucleophilic addition reactions. While detailed comparative studies on its reactivity are currently limited in the scientific literature, its structural analogy to other diaryl selenoketones and thioketones suggests a rich and unique chemistry. Its performance in specific synthetic applications would likely be influenced by its rigid, aromatic structure.
In comparison to more common selenating agents like Woollins' Reagent or diphenyl diselenide, which are primarily used as sources of selenium for incorporation into molecules, this compound itself is a functionalized molecule where the reactivity is centered on the selenocarbonyl group. For the conversion of ketones to selenoketones, Woollins' Reagent is a more general and widely documented choice.
Further research is needed to fully elucidate the synthetic utility of this compound and to provide quantitative comparisons of its performance against other organoselenium reagents in various chemical transformations.
References
- 1. Reagents of the month- April- Lawesson's and Woollins' reagents - Santiago lab [santiago-lab.com]
- 2. Woollins’ Reagent | Chem-Station Int. Ed. [en.chem-station.com]
- 3. researchgate.net [researchgate.net]
- 4. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (77Se) Selenium NMR [chem.ch.huji.ac.il]
- 6. NMR Periodic Table: Selenium NMR [imserc.northwestern.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. api.pageplace.de [api.pageplace.de]
- 10. youtube.com [youtube.com]
Assessing the novelty of 9H-Selenoxanthene-9-thione in the context of existing literature
For Researchers, Scientists, and Drug Development Professionals
The landscape of heterocyclic chemistry is in a perpetual state of expansion, with novel molecular architectures offering tantalizing possibilities for advancements in materials science and pharmacology. This guide provides a comparative analysis of 9H-Selenoxanthene-9-thione, a selenium-containing heterocyclic compound, contextualizing its novelty and potential applications by examining its structural analogues. While information on this compound itself is limited in currently accessible literature, a detailed comparison with its oxygen, sulfur, and mixed chalcogen analogues can illuminate its potential properties and synthetic pathways.
Structural Comparison and Physicochemical Properties
The core structure under consideration is the tricyclic xanthene framework, with variations in the heteroatom at position 10 and the exocyclic chalcogen at position 9. The compounds discussed are 9H-Xanthen-9-one (Xanthone), 9H-Thioxanthene-9-thione, 9H-Selenoxanthen-9-one, and the compound of interest, this compound.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Heteroatom (Position 10) | Exocyclic Chalcogen (Position 9) |
| 9H-Xanthen-9-one (Xanthone) | 90-47-1 | C₁₃H₈O₂ | 196.20[1] | Oxygen | Oxygen |
| 9H-Thioxanthene-9-thione | 3591-73-9 | C₁₃H₈S₂ | 228.3[2] | Sulfur | Sulfur |
| 9H-Selenoxanthen-9-one | 4734-58-1 | C₁₃H₈OSe | 259.18[3] | Selenium | Oxygen |
| This compound | 80683-67-6 | C₁₃H₈SSe | 275.23 [4] | Selenium | Sulfur |
The introduction of heavier chalcogens (sulfur and selenium) is expected to significantly influence the electronic and steric properties of the molecule. The replacement of oxygen with sulfur, and subsequently with selenium, will increase the atomic radius and polarizability, which can, in turn, affect intermolecular interactions and biological activity. The presence of the thione group (=S) in 9H-Thioxanthene-9-thione and this compound, as opposed to the ketone group (=O), will also impart distinct reactivity, with thiones generally being more reactive and susceptible to oxidation.
Potential Synthetic Pathways
Hypothetical Synthesis of this compound:
A potential synthetic pathway could involve a two-step process:
-
Synthesis of 9H-Selenoxanthen-9-one: This could be achieved through the cyclization of a suitable 2-carboxy diphenyl selenide derivative.
-
Thionation of 9H-Selenoxanthen-9-one: The resulting ketone can be converted to the corresponding thione using a variety of thionating agents, such as Lawesson's reagent or phosphorus pentasulfide.
Experimental Protocol: Thionation of a Ketone Precursor
This protocol is a general method for the conversion of a ketone to a thione and would need to be optimized for the specific substrate, 9H-Selenoxanthen-9-one.
Materials:
-
9H-Selenoxanthen-9-one (1 equivalent)
-
Lawesson's Reagent (0.5-1 equivalent)
-
Anhydrous Toluene (solvent)
-
Sodium bicarbonate solution (aqueous, saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (eluents)
Procedure:
-
To a solution of 9H-Selenoxanthen-9-one in anhydrous toluene under an inert atmosphere (e.g., argon), add Lawesson's reagent.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Comparative Analysis and Novelty Assessment
The novelty of this compound lies in the combination of a selenoxanthene core with a thione functional group. While selenoxanthene derivatives are known, and thioxanthene-9-thione has been studied, the selenium-sulfur combination in this specific scaffold appears to be underexplored in the scientific literature. This unique combination could lead to novel photophysical properties, redox behavior, and biological activities. For instance, selenium-containing compounds are known to have interesting pharmacological properties, and the thione group can act as a versatile handle for further functionalization or as a key pharmacophore itself.
The potential applications for this compound could span various fields. In materials science, the heavy atom effect of selenium could lead to interesting photophysical properties, making it a candidate for applications in organic electronics or as a photosensitizer. In medicinal chemistry, the unique electronic and steric properties of the molecule could be explored for the development of new therapeutic agents. Derivatives of the related thioxanthene scaffold are known to possess antipsychotic properties, suggesting that the selenoxanthene core could also be a privileged scaffold in drug discovery.[5]
Signaling Pathways and Experimental Workflows
To facilitate further research and understanding of the potential biological roles and experimental handling of this compound and its analogues, the following diagrams illustrate a hypothetical signaling pathway that could be modulated by such compounds and a general workflow for screening their biological activity.
Caption: Hypothetical modulation of a kinase signaling pathway by this compound.
Caption: General workflow for the screening and development of novel bioactive compounds.
References
Safety Operating Guide
Proper Disposal of 9H-Selenoxanthene-9-thione: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 9H-Selenoxanthene-9-thione, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks and ensure responsible waste management.
This compound is classified as a hazardous substance, primarily due to its potential for serious eye irritation and its toxicity to aquatic life with long-lasting effects[1]. Therefore, its disposal requires strict adherence to hazardous waste protocols.
Hazard and Safety Information
A comprehensive understanding of the hazards associated with this compound is critical for its safe handling and disposal. The following table summarizes key safety data.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statement (Disposal) |
| Eye Irritation (Category 2A) |
ngcontent-ng-c4139270029="" class="ng-star-inserted"> | Warning | H319: Causes serious eye irritation. | P501: Dispose of contents/ container to an approved waste disposal plant. |
| Hazardous to the Aquatic Environment, Long-term Hazard (Category 2) |
ngcontent-ng-c4139270029="" class="ng-star-inserted"> | (No Signal Word) | H411: Toxic to aquatic life with long lasting effects. | P273: Avoid release to the environment.[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound waste. This includes pure compound, contaminated materials, and empty containers.
1. Waste Identification and Segregation:
-
Identify: All waste containing this compound must be classified as hazardous chemical waste. This includes unused or expired product, reaction residues, and any materials contaminated during handling (e.g., gloves, weighing paper, pipette tips).
-
Segregate: Do not mix this compound waste with non-hazardous waste. It should be collected in a designated, compatible waste container. Avoid mixing with other incompatible chemical wastes.
2. Waste Collection and Containerization:
-
Primary Container: Use a dedicated, leak-proof container made of a material compatible with this compound. The original product container, if in good condition, can be used. For other solid waste, a clearly labeled, sealable plastic or glass container is appropriate.
-
Labeling: The waste container must be clearly and accurately labeled as "Hazardous Waste." The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The associated hazards (e.g., "Toxic to Aquatic Life," "Eye Irritant")
-
The date the first waste was added to the container.
-
-
Container Management: Keep the waste container securely closed at all times, except when adding waste. Store the container in a designated satellite accumulation area within the laboratory.
3. Disposal of Contaminated Materials:
-
Solid Waste: Items such as contaminated gloves, bench paper, and other disposable labware should be collected in the designated hazardous waste container for this compound.
-
Sharps: Contaminated sharps (e.g., needles, broken glass) must be placed in a puncture-resistant sharps container that is also labeled as hazardous waste with the chemical name.
-
Empty Containers: The original container of this compound must be disposed of as hazardous waste unless it has been triple-rinsed. The rinsate from this process must be collected and treated as hazardous waste. Given the environmental toxicity, it is best practice to dispose of the unrinsed container as hazardous waste.
4. Arranging for Waste Pickup and Disposal:
-
Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department or equivalent to schedule a pickup for the hazardous waste. Do not attempt to dispose of this chemical through standard laboratory trash or down the drain.
-
Documentation: Complete any necessary waste disposal forms or manifests as required by your institution and local regulations.
Emergency Procedures
In the event of a spill or exposure, follow these immediate safety measures:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air.[1] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
| Ingestion | Immediately make the victim drink water (two glasses at most). Consult a physician.[1] |
For significant spills, evacuate the area and contact your institution's emergency response team.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for 9H-Selenoxanthene-9-thione
This document provides critical safety protocols and logistical plans for the handling and disposal of 9H-Selenoxanthene-9-thione, tailored for research and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and compliance with regulatory standards.
Hazard Identification and Personal Protective Equipment
This compound is a chemical compound that requires careful handling due to its potential health and environmental hazards. The primary identified risks are serious eye irritation and long-term toxicity to aquatic life. Adherence to the prescribed Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety.
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To prevent eye contact that can cause serious irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact. |
| Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for operations with a risk of dust generation. | To avoid inhalation of dusts. |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are crucial to maintaining a safe working environment and preserving the integrity of the compound.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid contact with skin and eyes by consistently wearing the appropriate PPE.
-
Prevent the formation of dust during handling.
-
Wash hands thoroughly after handling the compound.
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Keep away from heat and strong oxidizing agents.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Immediate Action |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice. |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower. |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE and collect the spillage. Avoid dust generation. Place in a suitable container for disposal. |
Disposal Plan
The disposal of this compound and its containers must be conducted in accordance with local, state, and federal regulations. Due to its toxicity to aquatic life, it is imperative to prevent its release into the environment.
Waste Disposal:
-
Dispose of the chemical and its container at an approved waste disposal plant.
-
Do not dispose of it down the drain or with general laboratory waste.
-
Contaminated materials, such as gloves and lab coats, should also be disposed of as hazardous waste.
Experimental Workflow: Handling and Disposal of this compound
The following diagram outlines the standard workflow for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for Safe Handling and Disposal of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
